Z-D-Glu-OBzl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHKODOUMSMUAF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of Z-D-Glu-OBzl in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise construction of peptide chains with specific stereochemistry and side-chain functionalities is paramount. This technical guide delves into the core role of Z-D-Glu-OBzl, a pivotal building block for introducing D-glutamic acid residues with a free γ-carboxyl group into a peptide sequence. This derivative, formally known as N-benzyloxycarbonyl-D-glutamic acid α-benzyl ester, offers a strategic advantage in creating peptides with unique structural features and biological activities, particularly in the realm of neuroactive compounds and peptidomimetics.
Core Principles: The Utility of Orthogonal Protection
This compound's utility stems from its orthogonal protecting group strategy. The benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl ester (OBzl) on the α-carboxyl group provide robust protection during peptide chain elongation. This leaves the γ-carboxyl group of the D-glutamic acid residue available for forming a peptide bond, leading to the creation of γ-glutamyl peptides. The D-configuration of the amino acid can enhance the enzymatic stability of the resulting peptide.
The Z and OBzl groups are typically stable under the conditions used for the removal of other common protecting groups like Boc and Fmoc, allowing for selective deprotection and modification of the peptide chain.
Quantitative Data in Peptide Synthesis
The efficiency of incorporating this compound into a peptide sequence is dependent on the coupling reagents, reaction conditions, and the nature of the peptide-resin. While specific data for this compound is not always extensively published in isolation, data from the synthesis of peptides containing benzyl-protected glutamic acid residues provides valuable insights.
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for Boc/Bzl strategies. |
| Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser test. |
| Coupling Efficiency (this compound) | ~95-98% | May require optimized coupling reagents (e.g., HBTU, HATU) or double coupling due to potential steric hindrance. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide. |
| Final Purified Peptide Yield | 20 - 40% | Post-purification yield after cleavage and HPLC. |
Experimental Protocols
The following protocols provide a detailed methodology for the manual solid-phase synthesis of a model dipeptide, γ-D-glutamyl-cysteine, using this compound. This dipeptide is a key component of glutathione, a critical antioxidant in most living organisms.
Materials
-
Merrifield resin (1% DVB, 100-200 mesh)
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Fmoc-Cys(Trt)-OH
-
This compound
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N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
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Piperidine
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Diisopropylethylamine (DIEA)
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Trifluoroacetic acid (TFA)
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Thioanisole
-
1,2-Ethanedithiol (EDT)
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Anhydrous diethyl ether
Protocol for the Synthesis of γ-D-Glutamyl-Cysteine
1. Resin Preparation and First Amino Acid Coupling:
- Swell 1 g of Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.
- Wash the resin with DMF (3 x 10 mL).
- In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2-4 hours.
- Monitor the coupling completion using the Kaiser test.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
2. Fmoc Deprotection:
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 20 minutes.
- Wash the resin with DMF (5 x 10 mL).
3. Second Amino Acid (this compound) Coupling:
- In a separate vessel, dissolve this compound (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
- Add the activated amino acid solution to the resin and agitate for 2-4 hours.
- Monitor the coupling completion. A negative Kaiser test indicates a complete reaction.
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Dry the peptide-resin under vacuum.
4. Cleavage and Deprotection:
- Prepare a cleavage cocktail of TFA/Thioanisole/EDT (95:2.5:2.5 v/v/v).
- Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).
- Gently agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh cleavage cocktail.
- Precipitate the crude peptide by adding the combined filtrate to cold anhydrous diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether twice.
- Dry the crude peptide under vacuum.
5. Purification:
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetic acid).
- Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain the final γ-D-glutamyl-cysteine dipeptide.
Signaling Pathway and Experimental Workflow Visualization
The synthesis of γ-D-glutamyl-cysteine using this compound is directly relevant to the study of the glutathione metabolic pathway. Glutathione (GSH) is a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine) that plays a crucial role in cellular protection against oxidative stress. The D-isomer, while not naturally incorporated into glutathione, is of interest for creating metabolically stable analogs for research and therapeutic purposes.
Below are Graphviz diagrams illustrating the logical relationship of the protecting groups in this compound, the workflow of the peptide synthesis, and the biological context of the glutathione pathway.
Caption: Orthogonal protection of this compound.
Caption: Workflow for the synthesis of γ-D-glutamyl-cysteine.
Caption: Simplified overview of Glutathione metabolism.
Conclusion
This compound is a valuable and versatile building block in peptide synthesis, enabling the creation of peptides with unique γ-linkages and D-amino acid-induced stability. Its orthogonal protecting groups allow for precise control over the synthetic strategy. A thorough understanding of the coupling and deprotection methodologies, as well as the potential for side reactions, is crucial for its successful application in the synthesis of complex peptides for research and drug development. The synthesis of key biological molecules, such as analogs of glutathione pathway intermediates, highlights the importance of this compound in advancing our understanding of biological systems and developing novel therapeutics.
Z-D-Glu-OBzl chemical properties and structure
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for Z-D-Glu-OBzl (N-Carbobenzyloxy-D-glutamic acid α-benzyl ester). This document is intended for researchers, scientists, and professionals in drug development who utilize amino acid derivatives in peptide synthesis and other areas of medicinal chemistry.
Chemical Properties and Structure
This compound is a protected amino acid derivative commonly used as a building block in the synthesis of peptides. The N-terminal is protected by a benzyloxycarbonyl (Z) group, and the α-carboxyl group is protected as a benzyl ester (OBzl).
Chemical Structure
The structure of this compound is characterized by a D-glutamic acid core with protecting groups that allow for selective chemical modifications.
-
IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]
-
Molecular Formula: C₂₀H₂₁NO₆[1]
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Canonical SMILES: C1=CC=C(C=C1)COC(=O)--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1]
-
InChI: InChI=1S/C20H21NO6/c22-18(23)12-11-17(19(24)26-13-15-7-3-1-4-8-15)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,22,23)/t17-/m1/s1[1]
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InChIKey: VWHKODOUMSMUAF-QGZVFWFLSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data for the D-enantiomer is limited, and in such cases, data for the corresponding L-enantiomer (Z-L-Glu-OBzl) is provided for reference, as their physical properties are generally very similar, differing primarily in the sign of their optical rotation.
| Property | Value | Source |
| Molecular Weight | 371.38 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 92-93 °C (for L-enantiomer) | |
| Boiling Point | 594.3 ± 50.0 °C (Predicted) | |
| Density | 1.268 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). Slightly soluble in water. | |
| Optical Rotation | No specific data found for the D-enantiomer. For the L-enantiomer: [α]²⁰/D = -23 ± 2° (c=1 in methanol) | |
| CAS Number | 65706-99-2 | |
| PubChem CID | 7018162 |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and desired product purity.
Synthesis of this compound
A common method for the synthesis of amino acid benzyl esters involves the reaction of the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, often with azeotropic removal of water.
Materials:
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Z-D-glutamic acid
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Benzyl alcohol
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p-Toluenesulfonic acid monohydrate
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Cyclohexane
-
Ethyl acetate
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Z-D-glutamic acid, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
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Add cyclohexane as the azeotroping solvent.
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Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
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Allow the reaction mixture to cool to room temperature.
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Remove the cyclohexane by rotary evaporation.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Purity Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purity of this compound can be assessed by RP-HPLC. The following is a general method that can be adapted and optimized.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20-80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile.
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Perform serial dilutions to create a calibration curve.
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Inject the sample and standards onto the HPLC system.
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The purity is determined by the area percentage of the main peak corresponding to this compound.
Biological Context and Applications
This compound is primarily utilized as a versatile building block in the synthesis of peptides for various research and drug development purposes. As a derivative of D-glutamic acid, it can be incorporated into peptide sequences to introduce specific stereochemistry, which can influence the peptide's conformation and biological activity.
While glutamic acid itself is a major excitatory neurotransmitter that interacts with a variety of receptors in the central nervous system, there is limited information on the direct biological activity or interaction of this compound with specific signaling pathways. Its primary role in a biological context is as a precursor in the synthesis of more complex molecules that may have therapeutic applications, particularly in the fields of neuroprotective agents and other pharmaceuticals targeting neurological disorders.
Visualizations
General Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to Z-D-Glu-OBzl Protecting Groups for Researchers and Drug Development Professionals
Introduction: In the intricate field of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. Protecting groups are the temporary shields that enable chemists to direct reactions with high specificity, preventing unwanted side reactions and ensuring the desired molecular architecture. This technical guide focuses on the Z-D-Glu-OBzl protecting group strategy for D-glutamic acid, a non-proteinogenic amino acid increasingly utilized in the design of novel therapeutics. This document provides a comprehensive overview of the synthesis, application, and deprotection of this compound, supported by quantitative data, detailed experimental protocols, and comparative analysis of protecting group strategies.
Core Concepts: The this compound Strategy
This compound refers to a D-glutamic acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group is protected as a benzyl ester (OBzl). The γ-carboxyl group remains free for subsequent reactions, such as peptide bond formation. This strategy is particularly prevalent in solution-phase peptide synthesis.
Chemical Structure:
-
IUPAC Name: (4R)-5-oxo-5-(phenylmethoxy)-4-[(phenylmethoxy)carbonylamino]pentanoic acid[1]
-
Molecular Formula: C₂₀H₂₁NO₆[1]
Data Presentation: Physicochemical and Reaction Data
The following tables summarize key quantitative data for this compound and related reactions.
| Property | Value | Reference(s) |
| Molecular Weight | 371.39 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Sparingly soluble in water | |
| Deprotection Yield (H₂/Pd-C) | Up to 98% (for similar Cbz-protected compounds) |
Experimental Protocols
Synthesis of N-Cbz-D-glutamic acid α-benzyl ester (this compound)
This protocol is based on general methods for the synthesis of Z-protected amino acid benzyl esters.
Materials:
-
N-Cbz-D-glutamic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
2N HCl solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-D-glutamic acid (1 equivalent) and benzyl alcohol (1.1 equivalents) in anhydrous DCM or DMF.
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Cool the solution to 0 °C in an ice bath.
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Add DCC or EDC (1.1 equivalents) to the solution with stirring.
-
Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Dilute the filtrate with ethyl acetate and wash successively with saturated sodium bicarbonate solution, 2N HCl, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography to obtain pure N-Cbz-D-glutamic acid α-benzyl ester.
Deprotection of this compound via Catalytic Hydrogenolysis
This method simultaneously removes both the Z and OBzl protecting groups.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of EtOH/EtOAc (at a concentration of approximately 0.1 M).
-
Carefully add 10% Pd/C catalyst (typically 10% by weight of the substrate).
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Stir the resulting mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) for 12-72 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
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Wash the Celite® pad with the reaction solvent.
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Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected D-glutamic acid.
Expected Yield: Hydrogenolysis of Cbz and benzyl ester groups is generally a high-yielding reaction, with reported yields for similar deprotections reaching up to 98%.
Deprotection of this compound via Acidolysis (HBr/HOAc)
This method also cleaves both protecting groups, though it is harsher than hydrogenolysis.
Materials:
-
This compound
-
33% Hydrogen bromide in acetic acid (HBr/HOAc)
-
Diethyl ether
Procedure:
-
Dissolve this compound in a minimal amount of glacial acetic acid.
-
Add a solution of 33% HBr in acetic acid.
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
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Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.
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Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield D-glutamic acid hydrobromide.
Note: This method is effective but can be corrosive and may not be suitable for substrates with other acid-sensitive functional groups.
Mandatory Visualizations
Caption: Synthesis of this compound from D-Glutamic Acid.
Caption: Workflow for using this compound in peptide synthesis.
Caption: Deprotection pathways for this compound.
Comparative Analysis of Protecting Group Strategies for Glutamic Acid
The choice of a protecting group strategy is critical in peptide synthesis and is often dictated by the specific requirements of the target peptide and the synthetic methodology (solution-phase vs. solid-phase).
| Strategy | Nα-Protection | Side-Chain Protection | Deprotection Conditions | Advantages | Disadvantages |
| Z/OBzl | Z (Benzyloxycarbonyl) | OBzl (Benzyl ester) | Catalytic hydrogenolysis or strong acid (HBr/HOAc) | Well-established for solution-phase synthesis; crystalline derivatives aid in purification. | Harsher deprotection conditions (strong acid or catalyst); not ideal for solid-phase peptide synthesis (SPPS) due to catalyst poisoning or harsh acid cleavage. |
| Boc/Bzl | Boc (tert-Butoxycarbonyl) | Bzl (Benzyl ester) | Nα: TFA; Side-chain & cleavage: HF | Robust for long or difficult sequences in SPPS. | Requires strong, hazardous acid (HF) for final cleavage; specialized equipment needed. |
| Fmoc/tBu | Fmoc (9-Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl ester) | Nα: Mild base (e.g., piperidine); Side-chain & cleavage: TFA | Milder deprotection conditions; orthogonal strategy allows for selective deprotection; suitable for a wide range of sensitive peptides. | Fmoc group is base-labile, which can be a limitation for certain reactions; potential for side reactions like diketopiperazine formation. |
For glutamic acid, the Fmoc/tBu strategy is generally preferred in modern solid-phase peptide synthesis due to its milder conditions and orthogonality. However, the Z/OBzl and Boc/Bzl strategies remain valuable, particularly in solution-phase synthesis and for specific applications where their unique properties are advantageous. For instance, the Boc/Bzl approach may offer higher average yields and purity in routine, high-throughput synthesis.
Conclusion
The this compound protecting group strategy provides a robust and well-established method for the incorporation of D-glutamic acid in peptide synthesis, particularly in solution-phase methodologies. Understanding the synthesis, deprotection protocols, and comparative advantages of this strategy is crucial for researchers and drug development professionals. While modern SPPS often favors the milder conditions of the Fmoc/tBu approach, the Z/OBzl strategy remains a valuable tool in the synthetic chemist's arsenal, offering distinct benefits in specific contexts. Careful consideration of the target molecule's properties and the desired synthetic route will ultimately guide the optimal choice of protecting group strategy.
References
The Strategic Imperative of Benzyl Ester Protection in Glutamic Acid Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the development of complex organic molecules, the selective masking and unmasking of reactive functional groups is paramount. For trifunctional amino acids like glutamic acid, with its α-amino, α-carboxyl, and γ-carboxyl groups, a robust protection strategy is not just advantageous, it is essential for achieving desired outcomes. This technical guide delves into the core function of benzyl ester protection for the carboxylic acid moieties of glutamic acid, providing a comprehensive overview of its application, underlying chemical principles, and practical methodologies.
The Core Function: Preventing Undesired Reactivity
The primary function of protecting the carboxyl groups of glutamic acid as benzyl esters is to prevent them from engaging in unwanted side reactions during chemical synthesis, particularly in the context of peptide bond formation.[1] Unprotected carboxylic acid groups can interfere with coupling reactions, leading to a mixture of products and significantly reducing the yield of the desired peptide.[1] By converting the carboxylic acid to a less reactive ester, chemists can direct the reaction to the intended site, typically the α-amino group.
Benzyl esters are a popular choice due to their relative stability under various reaction conditions and the availability of reliable methods for their removal.[2] They play a crucial role in orthogonal and quasi-orthogonal protection strategies, where multiple protecting groups are used and must be removed selectively without affecting others.[3][4] For instance, in Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), benzyl esters are commonly used for side-chain protection of acidic residues like glutamic acid. The Boc group on the N-terminus is removed with acid, while the benzyl ester on the side chain is stable to these conditions and is typically cleaved at a later stage by hydrogenolysis.
Chemical Pathways and Experimental Workflows
The strategic use of benzyl ester protection in glutamic acid chemistry follows a logical workflow of protection, utilization in a synthetic route (e.g., peptide coupling), and subsequent deprotection.
The chemical transformations involved in the protection and deprotection steps are well-established.
References
Z-D-Glu-OBzl: A Versatile Building Block for the Synthesis of Bioactive Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-D-Glu-OBzl, or N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester, is a pivotal building block in the synthesis of a wide array of bioactive peptides and peptidomimetics. Its unique structural features, including the presence of two orthogonal protecting groups—the benzyloxycarbonyl (Z) group on the amine and the benzyl (OBzl) ester on the α-carboxyl group—allow for selective chemical manipulations, making it an invaluable tool in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of neuroprotective agents and other therapeutic peptides.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis. These properties influence its reactivity, solubility, and handling.
| Property | Value | Source |
| Molecular Formula | C20H21NO6 | --INVALID-LINK--[1] |
| Molecular Weight | 371.38 g/mol | --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate (EtOAc). | |
| Melting Point | 95-99 °C | |
| Chirality | D-configuration |
Role in Bioactive Peptide Synthesis
This compound serves as a crucial starting material for the synthesis of peptides with therapeutic potential, particularly those targeting the central nervous system. The D-configuration of the glutamic acid residue can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of the resulting peptide.
Neuroprotective Peptides and Glutamate Receptor Modulation
Derivatives of this compound are instrumental in the development of ligands for glutamate receptors, which are key targets for the treatment of neurological disorders.[2] These include antagonists for the N-methyl-D-aspartate (NMDA) receptor and modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Overactivation of glutamate receptors is implicated in excitotoxicity, a primary mechanism of neuronal damage in conditions like stroke and neurodegenerative diseases.
One of the most promising applications of this compound is in the synthesis of inhibitors for Glutamate Carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). GCPII is a metalloenzyme that cleaves N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. By inhibiting GCPII, the concentration of glutamate in the synapse is reduced, while the concentration of NAAG is increased. NAAG is an agonist for the metabotropic glutamate receptor 3 (mGluR3), which has neuroprotective effects.
Signaling Pathway of GCPII Inhibition
The inhibition of GCPII by peptides derived from this compound initiates a signaling cascade that ultimately leads to neuroprotection.
Caption: GCPII Inhibition Pathway for Neuroprotection.
Quantitative Data on Bioactive Peptides
Table 1: In Vitro Inhibitory Activity of Selected GCPII Inhibitors
| Compound | IC50 (nM) | Assay Conditions | Reference |
| ZJ-43 | 0.50 ± 0.05 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | [3] |
| Compound 4 | 16 ± 1 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | [3] |
| Compound 5 | 6.4 ± 0.6 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |
| Compound 7 | 0.80 ± 0.07 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |
| Compound 8 | 8.2 ± 0.7 | Purified human recombinant GCPII, N-acetyl-L-aspartyl-[3H]-L-glutamate substrate | |
| 2-(3-mercaptopropyl)pentanedioic acid | 90 | Purified GCP II | |
| 2-(hydroxycarbamoylmethyl)pentanedioic acid | 220 | Purified GCP II |
Experimental Protocols
Solution-Phase Synthesis of a Dipeptide using this compound
This protocol describes the synthesis of Z-D-Gln(But)-OBzl, a protected dipeptide derivative, using this compound as the starting material.
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
tert-Butylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Tetrahydrofuran (THF), absolute
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
2N HCl solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 9.9 g of this compound and 3.6 g of HOBt in 50 ml of absolute THF.
-
Add 1.96 g of tert-butylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add 5.86 g of DCC to the cooled mixture.
-
Stir the reaction mixture for 2 hours at 0°C, and then let it stir overnight at room temperature.
-
Filter off the precipitated dicyclohexylurea (DCU) by suction filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the ethyl acetate solution successively with a saturated solution of sodium bicarbonate, 2N HCl, a saturated solution of sodium bicarbonate, and water.
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it to yield the product as an oil.
Yield: 4.6 g
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates a typical workflow for solid-phase peptide synthesis, a common method for assembling peptides.
Caption: General Workflow for Solid-Phase Peptide Synthesis.
Deprotection of Z and OBzl Groups by Catalytic Transfer Hydrogenation
The Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups are commonly removed simultaneously by catalytic hydrogenation. Catalytic transfer hydrogenation offers a milder and often faster alternative to traditional hydrogenation using hydrogen gas.
Materials:
-
Protected peptide containing Z and/or OBzl groups
-
Palladium on carbon (10% Pd/C) or freshly prepared palladium black
-
Hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene)
-
Solvent (e.g., methanol, ethanol)
General Procedure (using Formic Acid):
-
Dissolve the protected peptide in a solution of formic acid in methanol (e.g., 4.4% formic acid in methanol).
-
Add the palladium catalyst (typically 10-50% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure to obtain the deprotected peptide.
Conclusion
This compound is a cornerstone building block for the synthesis of bioactive peptides, offering a versatile platform for introducing D-glutamic acid residues with orthogonal protection. Its application in the development of neuroprotective agents, particularly through the inhibition of GCPII and modulation of glutamate receptor signaling, highlights its significance in modern drug discovery. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors to create novel and potent therapeutic peptides. Further exploration into the synthesis of diverse peptide libraries based on this scaffold holds considerable promise for identifying new lead compounds for a range of diseases.
References
- 1. Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and computational basis for potent inhibition of glutamate carboxypeptidase II by carbamate-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Z-D-Glu-OBzl: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of N-α-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester, commonly known as Z-D-Glu-OBzl. This document consolidates critical information on its nomenclature, chemical and physical properties, and its significant applications in peptide synthesis and neuroscience research. Detailed experimental protocols and a summary of its known biological interactions are presented to support its use in laboratory and drug development settings.
Nomenclature and Identification
This compound is a protected amino acid derivative widely used in chemical synthesis. Its systematic and alternative names, along with key identifiers, are crucial for accurate sourcing and documentation in research.
A comprehensive list of synonyms and alternative names for this compound includes:
-
Cbthis compound[1]
-
N-Cbz-D-glutamic acid alpha-benzyl ester[1]
-
(4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid[1]
-
alpha-Benzyl N-(benzyloxycarbonyl)-D-glutamate[1]
-
N-[(Phenylmethoxy)carbonyl]-D-glutamic Acid 1-(Phenylmethyl) Ester[1]
-
(R)-5-(Benzyloxy)-4-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid
-
1-Benzyl N-Carbobenzoxy-D-glutamate
-
Z-D-Glu-OBn
-
Cbz-D-Glu-OCH2Ph
-
Cbz-D-Glu(OH)-OBzl
The compound is uniquely identified by the following registry numbers:
-
CAS Number: 65706-99-2
-
PubChem CID: 7018162
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, providing essential information for experimental design and execution.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₆ | |
| Molecular Weight | 371.38 g/mol | |
| Appearance | White to off-white powder | Chem-Impex |
| Melting Point | 95-105 °C | Chem-Impex |
| Optical Rotation | [α]²⁰/D = +23 ± 2º (c=1 in MeOH) | Chem-Impex |
| Purity | ≥98% (HPLC) | Chem-Impex |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | MedchemExpress |
Applications in Scientific Research
This compound is a versatile building block, primarily utilized in the fields of peptide chemistry and neuroscience.
Peptide Synthesis
The presence of the benzyloxycarbonyl (Z) protecting group on the amine and the benzyl (Bzl) ester on the alpha-carboxyl group makes this compound a valuable reagent in both solid-phase and solution-phase peptide synthesis. These protecting groups prevent unwanted side reactions during peptide bond formation.
This compound is employed as a key building block in the synthesis of peptides, which are crucial in drug development and various biochemical studies. It also serves as a highly effective acyl donor in enzymatic peptide synthesis. Furthermore, it is used as a starting material (educt) for the γ-modification of glutamic acid to obtain acid-labile γ-carboxyl protecting groups like 1- and 2-adamantyl esters.
Neuroscience Research
Given that it is a derivative of glutamic acid, a primary excitatory neurotransmitter in the central nervous system, this compound and related compounds are utilized in neuroscience research. Studies in this area focus on understanding neurotransmitter pathways and the role of glutamate in brain function. The compound is also explored for its potential in creating new medications, particularly those targeting neurological disorders. Its structural similarity to natural amino acids, combined with enhanced properties, makes it a candidate for the design of novel therapeutic agents.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for its use in peptide synthesis.
Solution-Phase Peptide Coupling
This protocol outlines a standard procedure for forming a dipeptide using this compound in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
10% aqueous potassium bisulfate (KHSO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add TEA (1.0 equivalent) dropwise and stir for 15 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM.
-
Coupling Reaction: Add the neutralized amino acid ester solution to the this compound solution. To this mixture, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Solid-Phase Peptide Synthesis (Boc Chemistry)
While a direct protocol for this compound in modern Fmoc-SPPS is less common due to the lability of the Z-group to the piperidine used for Fmoc removal, related compounds with Boc protection are standard. The following is an adapted protocol for incorporating a glutamic acid derivative with a benzyl ester side-chain protection, as is the case with Z-D-Glu(OBzl)-OH, in Boc-SPPS.
Workflow for Boc-SPPS:
Caption: General workflow for Boc solid-phase peptide synthesis.
Signaling Pathways and Biological Interactions
The role of this compound in specific signaling pathways is an area of ongoing investigation. As a derivative of D-glutamic acid, its potential interactions are primarily inferred from the known functions of glutamate receptors in the central nervous system.
Glutamate is the principal excitatory neurotransmitter and its receptors are categorized into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Group I mGluRs, in particular, are involved in hippocampal long-term depression (LTD) and are regulated by interactions with PDZ domain-containing proteins. While direct evidence of this compound modulating these pathways is not yet established, its use in developing neuroprotective agents suggests a potential to influence glutamate-mediated neurotransmission and synaptic plasticity.
Logical Relationship of Glutamate Receptor Signaling:
Caption: Simplified overview of glutamate receptor signaling pathways.
Further research is required to elucidate the precise mechanisms by which this compound or peptides derived from it may interact with these or other signaling cascades to exert neuroprotective or other biological effects.
References
Navigating the Chemical Landscape of Z-D-Glu-OBzl: A Technical Guide to Solubility and Stability
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of protected amino acids is paramount for successful peptide synthesis and the formulation of novel therapeutics. This in-depth technical guide focuses on Z-D-Glu-OBzl (N-benzyloxycarbonyl-D-glutamic acid α-benzyl ester), a key building block in peptide chemistry. We delve into its solubility characteristics across various solvents and its stability under different conditions, providing a comprehensive resource for its effective handling and application.
Executive Summary
This compound is a protected amino acid derivative widely utilized in the synthesis of peptides. Its solubility and stability are critical parameters that influence reaction conditions, purification strategies, and storage protocols. This guide provides a summary of available data on its solubility in common organic solvents and discusses its stability profile with respect to pH, temperature, and light. Detailed experimental protocols for determining these properties are also presented to aid researchers in generating data specific to their laboratory conditions.
Solubility Profile of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Reported Solubility | Citation |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 100 mg/mL (requires sonication) | [1][2] |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | [3] |
Note: The solubility of protected amino acids can be highly dependent on the specific batch, purity, and the presence of any residual moisture. It is always recommended to perform solubility tests on a small scale before proceeding with larger quantities.
The general solubility trend for protected amino acids like this compound suggests that they are more soluble in polar aprotic solvents like DMSO and DMF, which can solvate the peptide backbone and the protecting groups. Solubility in protic solvents like alcohols may be more limited, and the compound is expected to be poorly soluble in non-polar solvents.
Experimental Protocol for Determining Solubility
A standard method for determining the solubility of a compound like this compound involves the following steps:
-
Preparation of Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into a vial.
-
Add a known volume of the test solvent (e.g., 1 mL).
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The use of a shaker or magnetic stirrer is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant without disturbing the solid.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL) based on the measured concentration and the dilution factor.
-
References
molecular weight and formula of Cbz-D-Glu-OBzl
This technical guide provides comprehensive information on the chemical properties and applications of N-α-Carbobenzyloxy-D-glutamic acid α-benzyl ester (Cbz-D-Glu-OBzl), a key building block in synthetic peptide chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.
Physicochemical Properties
Cbthis compound, also known as this compound, is a derivative of D-glutamic acid with both the amino group and the alpha-carboxyl group protected by a benzyl-based group. These protecting groups are crucial for the stepwise and controlled synthesis of peptides.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₆ | [1] |
| Molecular Weight | 371.4 g/mol | [1] |
| IUPAC Name | (4R)-5-oxo-5-phenylmethoxy-4-(phenylmethoxycarbonylamino)pentanoic acid | [1] |
| CAS Number | 65706-99-2 | [2] |
| Appearance | White solid | [2] |
| Primary Application | Reagent in peptide synthesis |
Experimental Protocols
Cbthis compound is primarily utilized in peptide synthesis, often within a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in solid-phase peptide synthesis (SPPS). Below is a generalized experimental protocol for the incorporation of a protected amino acid like Cbthis compound in an SPPS workflow.
Objective: To incorporate a Cbz-protected amino acid into a growing peptide chain on a solid support resin. While the provided compound is Cbz-protected, the following protocol illustrates the widely used Boc/Bzl strategy, which is conceptually similar in its use of acid-labile protecting groups.
Materials:
-
Appropriate solid-phase resin (e.g., Merrifield or PAM resin for peptide acids)
-
Boc-protected amino acids (including the subsequent amino acid to be coupled)
-
Cbthis compound (or an analogous Boc-protected amino acid for this workflow)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., DCC, EDC, HATU)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Washing solvents (e.g., DCM, isopropanol)
Methodology:
-
Resin Preparation and Swelling:
-
The peptide synthesis resin is placed in a reaction vessel.
-
DCM is added to swell the resin, preparing it for the synthesis steps. This is typically done for 15-30 minutes.
-
-
Boc Deprotection:
-
To deprotect the N-terminal Boc group of the resin-bound amino acid, a solution of 25-50% TFA in DCM is added.
-
The mixture is agitated for approximately 20-30 minutes to ensure complete removal of the Boc group.
-
The resin is then filtered and washed thoroughly with DCM to remove residual TFA and the cleaved protecting group.
-
-
Neutralization:
-
Following deprotection, the N-terminal amine is protonated (as a TFA salt) and must be neutralized to its free amine form for the subsequent coupling reaction.
-
The resin is treated with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.
-
The resin is then washed with DCM or NMP to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, the incoming amino acid (e.g., Cbthis compound) is pre-activated. This involves dissolving the amino acid (3-4 equivalents relative to the resin substitution) and a coupling reagent like HATU (3-4 equivalents) in NMP or DMF.
-
DIEA (6-8 equivalents) is added to the activation mixture, which is allowed to react for 2-5 minutes.
-
The pre-activated amino acid solution is then added to the neutralized peptide-resin.
-
The reaction is agitated for 2-4 hours. The progress can be monitored using a qualitative method like the bromophenol blue test, as the Kaiser test is not effective for N-methylated amines.
-
-
Washing:
-
After the coupling reaction is complete, the resin is filtered and washed thoroughly with NMP or DMF, followed by DCM, to remove any unreacted reagents and byproducts.
-
This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Logical Workflow Visualization
The following diagram illustrates the general cycle of solid-phase peptide synthesis using an acid-labile N-terminal protecting group strategy, such as Boc/Bzl.
Caption: General workflow for a single cycle in Boc/Bzl solid-phase peptide synthesis (SPPS).
References
The Versatility of Z-D-Glu-OBzl in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Z-D-Glu-OBzl, a protected form of the non-proteinogenic D-glutamic acid, serves as a critical building block in the synthesis of complex peptides and other pharmacologically active molecules. Its unique stereochemistry and the presence of two distinct protecting groups, the benzyloxycarbonyl (Z) group on the amine and the benzyl ester (OBzl) on one of the carboxylic acids, offer chemists precise control over subsequent synthetic transformations. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of neuroprotective agents. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and use, and visualizations of relevant biological pathways.
Physicochemical Properties of this compound Isomers
This compound can exist as two distinct isomers depending on which carboxylic acid is esterified. The properties of both the α- and γ-benzyl esters are summarized below, highlighting their suitability for various synthetic strategies.
| Property | Z-D-Glu(α-OBzl)-OH | Z-D-Glu(γ-OBzl)-OH |
| Synonyms | N-Cbz-D-glutamic acid α-benzyl ester | Z-D-glutamic acid 5-benzyl ester, Z-D-Glu(OBzl)-OH |
| CAS Number | 65706-99-2 | 59486-73-6 |
| Molecular Formula | C₂₀H₂₁NO₆ | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.38 g/mol | 371.38 g/mol |
| Appearance | White to off-white powder | White solid |
| Purity | ≥ 98% (HPLC) | ≥ 99% (HPLC) |
| Optical Rotation | [α]²⁰/D = +23 ± 2° (c=1 in MeOH) | [α]²⁰/D = +7 to +11° (c=2.5 in Ethanol) |
| Storage Conditions | 0-8 °C | 0-8 °C |
Core Applications in Medicinal Chemistry
This compound is a versatile reagent with several key applications in medicinal chemistry, primarily centered around peptide synthesis.
-
Peptide Synthesis: The D-configuration of the glutamic acid residue, when incorporated into peptides, can significantly enhance their resistance to enzymatic degradation by proteases within the body. This leads to an extended plasma half-life and improved pharmacokinetic profiles of peptide-based drugs. The Z and OBzl protecting groups are orthogonal to many other protecting groups used in peptide synthesis, allowing for selective deprotection and modification.[1]
-
Neuroprotective Agents: D-glutamic acid derivatives are of particular interest in the development of neuroprotective agents. Aberrant glutamate signaling is implicated in the pathophysiology of numerous neurodegenerative diseases. Peptides and small molecules containing D-glutamic acid can act as antagonists or modulators of glutamate receptors, thereby mitigating excitotoxicity and neuronal damage.[1]
-
Bioconjugation: The free carboxylic acid group of this compound provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, imaging agents, or drug delivery vehicles. This allows for the targeted delivery of therapeutics or the tracking of molecules in biological systems.
Experimental Protocols
Synthesis of Z-D-Glutamic Acid γ-Benzyl Ester
This protocol describes a method for the synthesis of Z-D-Glu(γ-OBzl)-OH, a common starting material for many applications.
Materials:
-
D-Glutamic acid
-
Benzyl alcohol
-
60% Sulfuric acid
-
Sodium bicarbonate
-
Ice
-
Carbon dioxide-free water
-
Acetone
-
Ether
-
Tetrahydrofuran (THF)
Procedure:
-
Combine 1416 g of D-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12-liter round-bottom flask equipped with a distillation head.
-
Heat the mixture to 70°C and stir for 45 minutes.
-
Cool the solution and apply a vacuum of approximately 100 mm Hg.
-
Reheat the mixture to 70°C and distill off the water for about 4.5 hours.
-
Allow the reaction mixture to stand overnight, during which it will become viscous.
-
Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.
-
Collect the resulting precipitate by filtration and wash it with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.
-
Air-dry the precipitate, then triturate with 2 liters of ether and dry to yield the crude product.
-
Recrystallize the crude product from 12.5 liters of hot water. Filter the hot solution through a plug of glass wool.
-
Cool the filtrate and allow it to refrigerate overnight.
-
Collect the recrystallized product, wash with 2 liters of cold water, then 2 liters of THF.
-
Air-dry the final product overnight and then dry in vacuo at room temperature for three hours to obtain pure γ-benzyl D-glutamate.
Solid-Phase Peptide Synthesis (SPPS) using Boc-D-Glu(OBzl)-OH
This protocol outlines a general procedure for the incorporation of a D-glutamic acid residue into a peptide chain on a solid support using Boc (tert-butyloxycarbonyl) chemistry. This method can be adapted for Z-D-Glu(OBzl)-OH by substituting the Boc protecting group with the Z group and adjusting deprotection steps accordingly.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
Boc-D-Glu(OBzl)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HBTU, HATU)
-
Acetic anhydride
-
Pyridine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavenger cocktail (e.g., p-cresol, thioanisole)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol and then with DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes.
-
Filter and wash the resin thoroughly with DCM or NMP to remove excess base.
-
-
Amino Acid Coupling (for Boc-D-Glu(OBzl)-OH):
-
Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3-4 equivalents) and a coupling agent such as HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin and agitate for 2-4 hours.
-
-
Monitoring the Coupling: Use a qualitative test (e.g., Kaiser test for primary amines, or Isatin test for secondary amines if N-methylated analogs are used) to monitor the completion of the coupling reaction. If the reaction is incomplete, the coupling step can be repeated.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptide sequences, treat the resin with a solution of acetic anhydride and pyridine in DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Boc deprotection (step 2).
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a strong acid such as anhydrous HF or TFMSA in the presence of a scavenger cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester of the glutamic acid residue).
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Wash the peptide precipitate with cold ether to remove scavengers.
-
Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of compounds derived from this compound often involve the modulation of key signaling pathways implicated in neuronal survival and death. Two such critical pathways are the glutamate receptor signaling pathway and the caspase-mediated apoptosis pathway.
Glutamate Receptor Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its signaling is mediated by ionotropic (iGluRs) and metabotropic (mGluRs) receptors. Overactivation of these receptors, particularly NMDA-type iGluRs, can lead to excessive calcium influx, resulting in excitotoxicity and neuronal cell death. D-glutamic acid-containing peptides can act as competitive antagonists at these receptors, preventing glutamate binding and subsequent downstream excitotoxic cascades.
Caption: Glutamate receptor signaling and antagonism by this compound derived peptides.
Caspase-Mediated Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for normal development and tissue homeostasis. However, its inappropriate activation contributes to neuronal loss in neurodegenerative diseases. The caspase family of proteases plays a central role in executing the apoptotic program. Neuroprotective strategies often aim to inhibit the activation of caspases. Peptides derived from this compound can be designed to interfere with this pathway, for instance, by inhibiting specific caspase enzymes.
Caption: Inhibition of the caspase-mediated apoptosis pathway by this compound derivatives.
Conclusion
This compound is an invaluable chiral building block in medicinal chemistry. Its application in the synthesis of peptides with enhanced stability and specific biological activities, particularly in the realm of neuroprotection, underscores its importance in modern drug discovery. The ability to precisely control its incorporation into complex molecules, coupled with the potential for bioconjugation, ensures that this compound will remain a key tool for researchers and scientists working to develop novel therapeutics for a range of diseases. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for professionals in the field, facilitating the effective utilization of this versatile compound in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Glutamic Acid with Benzyl Protection
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences is a critical strategy for enhancing therapeutic properties like proteolytic stability and receptor affinity. This document provides a detailed protocol for the solid-phase synthesis of peptides containing a D-glutamic acid residue. Specifically, it focuses on a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, which is well-suited for handling acid-labile side-chain protecting groups like the benzyl ester (OBzl) on the glutamic acid side chain.
In the Boc/Bzl strategy, the temporary Nα-Boc protecting group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linker are cleaved simultaneously in the final step with a very strong acid, such as anhydrous hydrogen fluoride (HF).[1][2] The building block used for this purpose is Boc-D-Glu(OBzl)-OH . While the benzyloxycarbonyl (Z) group is also a benzyl-based protecting group, it is less commonly used for iterative Nα-protection in modern solid-phase synthesis; the Boc group is standard for this role in this strategic approach.[3]
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for a standard Boc-SPPS cycle for incorporating Boc-D-Glu(OBzl)-OH. These values are illustrative and may require optimization based on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Standard for Boc/Bzl peptide acid synthesis.[4] |
| Resin Substitution | 0.4 - 1.0 mmol/g | A common loading range for efficient synthesis. |
| Boc Deprotection Reagent | 25-50% TFA in DCM | A 20-30 minute treatment is typical for complete Boc removal.[4] |
| Neutralization Reagent | 5-10% DIEA in DCM or NMP | Performed for 5-10 minutes to neutralize the TFA salt. |
| Amino Acid Excess | 3-4 equivalents | Relative to resin loading capacity. |
| Coupling Reagent Excess | 3-4 equivalents | E.g., HBTU, HATU. |
| Activation/Coupling Time | 1 - 2 hours | Reaction completion can be monitored using the Kaiser test. |
| Final Cleavage Reagent | Anhydrous HF with scavengers | Typically performed at 0°C for 1-2 hours. |
| Crude Peptide Yield | 60 - 80% | Highly dependent on peptide length and sequence complexity. |
| Crude Peptide Purity | 50 - 70% (by HPLC) | Purification via RP-HPLC is almost always required. |
Experimental Protocols
This section details the manual solid-phase synthesis protocol for one cycle of incorporating Boc-D-Glu(OBzl)-OH into a growing peptide chain attached to a Merrifield resin.
Materials and Reagents
-
Peptide-resin (e.g., Merrifield resin with the N-terminal Boc-protected amino acid)
-
Boc-D-Glu(OBzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
1-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Isopropanol (IPA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
Protocol for a Single Synthesis Cycle
The general process for SPPS involves the repeated cycling of deprotection, washing, and coupling steps.
1. Resin Preparation and Swelling
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DCM (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM.
2. Nα-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the swollen resin.
-
Agitate the mixture for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
3. Neutralization
-
Wash the resin with IPA (2 times) followed by DCM (3 times).
-
Add a solution of 5-10% DIEA in DCM or NMP to the resin and agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
4. Amino Acid Coupling (HBTU/HOBt Activation)
-
In a separate vessel, dissolve Boc-D-Glu(OBzl)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add HBTU (3 eq.) to the solution.
-
Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Optional: Monitor the reaction progress using the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).
5. Final Cleavage and Deprotection (HF Cleavage) Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.
-
After the final coupling cycle and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and methanol, then dry it under a high vacuum.
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the vessel. The choice of scavengers depends on the peptide sequence.
-
Stir the mixture at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the side-chain benzyl protecting groups simultaneously.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and organic byproducts.
-
Dissolve the crude peptide in a suitable aqueous buffer (e.g., dilute acetic acid) and lyophilize.
-
Purify the peptide using preparative reverse-phase HPLC.
Visualizations
SPPS Workflow Diagram
The following diagram illustrates the cyclical nature of the Boc/Bzl solid-phase peptide synthesis strategy.
Caption: Workflow for Boc-SPPS incorporating Boc-D-Glu(OBzl)-OH.
References
Application Notes and Protocols for Coupling Z-D-Glu-OBzl in Boc-SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of protected glutamic acid residues, such as Z-D-Glu-OBzl, is a common requirement in the synthesis of complex peptides using Boc-Solid Phase Peptide Synthesis (Boc-SPPS). The benzyloxycarbonyl (Z) group on the alpha-amino and the benzyl (Bzl) ester on the gamma-carboxyl group offer orthogonal protection that is compatible with the Boc/Bzl strategy. However, the successful coupling of this derivative requires careful selection of coupling reagents and optimized protocols to ensure high efficiency, minimize side reactions, and maintain the chiral integrity of the final peptide.
This document provides a comprehensive guide to the selection of appropriate coupling reagents for this compound, detailed experimental protocols, and a summary of expected outcomes.
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the efficient incorporation of this compound. The selection depends on factors such as the steric hindrance of the coupling partners, the desired reaction kinetics, and the potential for side reactions. Below is a comparison of commonly used coupling reagents in Boc-SPPS.
Data Summary: Performance of Coupling Reagents for this compound
The following table summarizes illustrative quantitative data for the coupling of this compound using different reagents. These values are representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Activation Time | Coupling Time | Typical Coupling Efficiency (%) | Crude Peptide Purity (%) | Key Considerations |
| DIC/HOBt | ~10 min | 1-4 h | 95-98% | 70-80% | Cost-effective, low racemization risk, but slower reaction kinetics.[1] |
| HBTU/DIEA | 2-5 min | 30-60 min | >99% | 80-90% | Fast and efficient, but potential for guanidinylation of the N-terminus if used in excess.[2][3][4] |
| HATU/DIEA | 2-5 min | 20-45 min | >99% | >90% | Highly efficient, especially for sterically hindered couplings, with a lower risk of racemization compared to HBTU.[3] |
| PyBOP/DIEA | 2-5 min | 30-60 min | >98% | 85-95% | Effective for many standard and challenging couplings. |
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur when coupling this compound or during the overall Boc-SPPS process. Understanding and mitigating these is crucial for obtaining a high-purity final product.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can cyclize under acidic conditions (e.g., during Boc deprotection) to form pyroglutamate, resulting in a mass loss of 18 Da.
-
Mitigation: Ensure rapid and efficient coupling of the subsequent amino acid to minimize the exposure of the deprotected N-terminal amine of the glutamic acid residue.
-
-
Acylium Ion Formation: During the final strong acid cleavage (e.g., with HF), the protonated γ-carboxyl group can form a reactive acylium ion, which may lead to cyclization or reaction with scavengers.
-
Racemization: Although urethane-based protecting groups like Z and Boc generally suppress racemization, the choice of coupling reagent and base can influence the chiral purity.
-
Mitigation: The addition of HOBt or the use of reagents like HATU which contains a HOAt moiety can effectively suppress racemization.
-
-
Transesterification: The benzyl ester of the glutamic acid side chain can undergo transesterification if alcohols are used as washing solvents after the neutralization step.
Experimental Protocols
The following are detailed protocols for the coupling of this compound using common coupling reagents in a manual Boc-SPPS workflow.
General Boc-SPPS Cycle
This diagram outlines the fundamental steps in a single cycle of Boc-SPPS.
Caption: General workflow of a Boc-SPPS cycle.
Protocol 1: Coupling using DIC/HOBt
This protocol is a cost-effective method with a low risk of racemization.
-
Resin Preparation: Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA) (2 x 10 mL), and N,N-dimethylformamide (DMF) (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL).
-
Agitate for 5 minutes, then drain. Repeat once.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, a second coupling may be performed.
-
Once complete, wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 2: Coupling using HBTU/DIEA
This protocol offers rapid and efficient coupling.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Coupling (In situ activation):
-
In a separate vessel, dissolve this compound (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 equivalents) in DMF (5 mL/g of resin).
-
Add the solution to the resin.
-
Add DIEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: Coupling using HATU/DIEA
This protocol is highly recommended for potentially difficult or sterically hindered couplings.
-
Resin Preparation and Boc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Neutralization: Follow step 3 from Protocol 1.
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 20-45 minutes.
-
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Logical Relationship of Coupling Reagent Activation
The following diagram illustrates the general activation pathway of the carboxylic acid of this compound by different classes of coupling reagents.
Caption: Activation pathways for this compound coupling.
Conclusion
The successful incorporation of this compound in Boc-SPPS is readily achievable with the appropriate choice of coupling reagent and adherence to optimized protocols. For routine synthesis, DIC/HOBt offers a reliable and cost-effective solution. For more challenging sequences or when rapid coupling is desired, uronium/aminium salt reagents such as HBTU and HATU are superior choices, with HATU providing the highest efficiency and safety profile against racemization. Careful monitoring of the coupling reaction and awareness of potential side reactions are essential for obtaining high-purity peptides.
References
Application Notes and Protocols for the Incorporation of Z-D-Glu-OBzl into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-α-benzyloxycarbonyl-D-glutamic acid α-benzyl ester (Z-D-Glu-OBzl) into peptide sequences. This document outlines standard procedures for both solid-phase and solution-phase peptide synthesis, including detailed experimental protocols, data presentation in tabular format, and visual workflows to ensure successful and efficient synthesis.
Introduction to this compound in Peptide Synthesis
This compound is a commonly utilized building block in peptide synthesis. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. This protection scheme is particularly well-suited for the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS) and is a cornerstone of classical solution-phase peptide synthesis (SPPS).[1]
The Z group is stable under a variety of coupling conditions and can be selectively removed by catalytic hydrogenation.[2] The benzyl ester is stable to the mildly acidic conditions used for Boc deprotection but can be cleaved simultaneously with the final peptide cleavage from the resin using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[3]
Data Presentation: Reagents and Typical Reaction Parameters
The following tables summarize the key reagents and typical quantitative parameters for the successful incorporation of this compound.
Table 1: Key Reagents for this compound Incorporation
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₂₀H₂₁NO₆ | 371.38 | N- and side-chain protected amino acid[4] |
| Merrifield Resin | Varies | Varies | Solid support for SPPS (Boc/Bzl)[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | Solvent |
| Trifluoroacetic acid (TFA) | CF₃COOH | 114.02 | Boc deprotection reagent |
| Diisopropylethylamine (DIEA) | (i-Pr)₂NEt | 129.24 | Base for neutralization |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent (Solution-phase) |
| N,N'-Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ | 126.20 | Coupling agent (SPPS) |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling agent (SPPS) |
| Palladium on Carbon (10% Pd/C) | Pd/C | Varies | Catalyst for Z-group hydrogenolysis |
| Hydrofluoric Acid (HF) | HF | 20.01 | Final cleavage and Bzl deprotection |
Table 2: Typical Quantitative Parameters for a Single Coupling Cycle
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis | Notes |
| This compound Equivalents | 2-4 | 1-1.2 | Relative to resin loading or amino component. |
| Coupling Reagent Equivalents | 2-4 | 1-1.2 | e.g., DIC, HATU for SPPS; DCC for solution. |
| Additive Equivalents (e.g., HOBt) | 2-4 | 1-1.2 | Recommended to minimize racemization. |
| Base Equivalents (e.g., DIEA) | 4-8 | 1-2 | For neutralization in SPPS and activation. |
| Typical Coupling Time | 1-4 hours | 2-24 hours | Reaction completion should be monitored. |
| Coupling Efficiency | >99% | >90% | Monitored by Kaiser test in SPPS. |
| Solvents | DMF, DCM | DCM, THF, Ethyl Acetate | Anhydrous conditions are crucial. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl Strategy
This protocol describes the manual incorporation of this compound into a peptide chain on a Merrifield resin.
Protocol 1: SPPS Incorporation of this compound
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test.
-
A blue color indicates the presence of free primary amines and an incomplete reaction. If the test is positive, continue the coupling for another 1-2 hours or perform a second coupling.
-
-
Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acid couplings.
-
Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin, and the Z and Bzl protecting groups are removed. This is typically achieved with a strong acid like HF or TFMSA in the presence of scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours.
Solution-Phase Peptide Synthesis
This protocol outlines the coupling of this compound to an amino acid ester in solution.
Protocol 2: Solution-Phase Coupling of this compound
-
Preparation of Reactants:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, suspend the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl, 1 equivalent) in anhydrous DCM and add triethylamine (TEA, 1 equivalent) to liberate the free amine. Stir for 15 minutes.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution to the this compound solution.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
-
Work-up:
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization.
-
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified, Z-protected peptide in methanol.
-
Carefully add 10% Pd/C (catalytic amount).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and evaporate the solvent to obtain the deprotected peptide.
-
Visualizing the Workflows
The following diagrams illustrate the key steps in the incorporation of this compound.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for solution-phase peptide synthesis.
Potential Side Reactions and Mitigation
-
Racemization: Activation of the carboxylic acid can lead to epimerization.
-
Mitigation: The use of additives like HOBt or HOAt is highly recommended to suppress racemization. Performing the coupling at lower temperatures (0°C) can also be beneficial.
-
-
Pyroglutamate Formation: The side chain of glutamic acid can cyclize to form a pyroglutamyl residue, especially during deprotection steps.
-
Mitigation: Careful control of deprotection conditions and the use of appropriate scavengers during final cleavage can minimize this side reaction.
-
-
Incomplete Coupling: Steric hindrance can sometimes lead to incomplete coupling reactions.
-
Mitigation: In SPPS, monitoring with the Kaiser test is crucial. If coupling is incomplete, extending the reaction time or performing a double coupling is advised. Using more powerful coupling reagents like HATU may also be necessary.
-
References
Application Notes and Protocols for the Synthesis of Neuroprotective Peptides Using Z-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-mediated excitotoxicity is a primary mechanism of neuronal damage in a host of neurodegenerative diseases and acute brain injuries. This process is largely mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent cell death. Consequently, the development of neuroprotective agents that can modulate NMDA receptor activity is a key strategy in the pursuit of novel therapeutics. Dipeptides incorporating D-glutamic acid are of particular interest as they can act as antagonists or modulators at the NMDA receptor, offering a potential avenue for neuroprotection.
This document provides detailed application notes and protocols for the synthesis of a neuroprotective dipeptide, γ-D-glutamyl-L-tryptophan, utilizing the key building block Z-D-Glu-OBzl (N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester). This compound is an ideal starting material for peptide synthesis as the benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl ester (OBzl) protects the α-carboxyl group, allowing for selective peptide bond formation at the γ-carboxyl group. The incorporation of L-tryptophan is significant due to the known antioxidant and neuroprotective properties of tryptophan-containing peptides[1][2].
Key Applications
-
Synthesis of Neuroprotective Dipeptides: this compound serves as a crucial starting material for the solution-phase synthesis of dipeptides with potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and ischemic stroke.
-
Drug Discovery and Lead Optimization: The protocols outlined can be adapted for the synthesis of a variety of D-glutamic acid-containing peptides, allowing for structure-activity relationship (SAR) studies to optimize neuroprotective efficacy.
-
Investigation of NMDA Receptor Signaling: The synthesized peptides can be used as pharmacological tools to probe the structure and function of the NMDA receptor and to investigate the signaling pathways involved in glutamate excitotoxicity[3][4].
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and potential neuroprotective activity of γ-D-glutamyl-L-tryptophan. While direct neuroprotective data for this specific dipeptide synthesized via the described chemical route is not available in the cited literature, data from related studies on D-glutamic acid-containing peptides and tryptophan derivatives provide an expected range of activity.
| Parameter | Value | Reference |
| Synthesis Yield of γ-D-Glu-L-Trp | 55.76 mM (enzymatic synthesis) | [5] |
| IC50 for Butyrylcholinesterase Inhibition (Tryptophan Derivative 3b-1) | 0.44 µM | |
| IC50 for Neuroprotection against Glutamic Acid (Arg-9 peptide) | 0.78 µM | |
| Antioxidant Activity (OH radical scavenging of Tryptophan Derivative 3a-18) | Significant scavenging activity |
Experimental Protocols
Protocol 1: Synthesis of the Protected Dipeptide Z-D-Glu(Trp-OMe)-OBzl
This protocol describes the solution-phase synthesis of the protected dipeptide Z-D-Glu(Trp-OMe)-OBzl by coupling this compound with L-tryptophan methyl ester.
Materials:
-
This compound (N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester)
-
L-Tryptophan methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
1N Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of L-Tryptophan methyl ester: Dissolve L-tryptophan methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add triethylamine (1.1 equivalents) dropwise at 0°C and stir for 30 minutes. The formation of triethylammonium chloride precipitate will be observed.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the freshly prepared L-tryptophan methyl ester solution.
-
Cool the reaction mixture to 0°C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Combine the filtrates and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure protected dipeptide, Z-D-Glu(Trp-OMe)-OBzl.
Protocol 2: Deprotection of the Dipeptide to obtain γ-D-Glu-L-Trp
This protocol describes the two-step deprotection of the protected dipeptide to yield the final neuroprotective peptide, γ-D-Glu-L-Trp.
Materials:
-
Z-D-Glu(Trp-OMe)-OBzl
-
1N Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Glacial acetic acid
Procedure:
-
Saponification of the Methyl Ester: Dissolve the protected dipeptide, Z-D-Glu(Trp-OMe)-OBzl, in a mixture of methanol and water.
-
Add 1N NaOH (1.2 equivalents) dropwise at 0°C and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with 1N HCl to pH 6-7 and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Z-D-Glu(Trp-OH)-OBzl.
-
Hydrogenolysis of Z and Benzyl Ester Groups: Dissolve the product from the previous step in methanol or glacial acetic acid.
-
Add 10% Pd/C catalyst (10% by weight).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final dipeptide, γ-D-Glu-L-Trp.
-
Purification (Optional): The crude peptide can be further purified by recrystallization or preparative HPLC if required.
Protocol 3: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol outlines a cell-based assay to evaluate the neuroprotective effects of the synthesized dipeptide against glutamate-induced neuronal cell death.
Materials:
-
PC12 or SH-SY5Y neuronal cell line
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Glutamic acid
-
Synthesized γ-D-Glu-L-Trp dipeptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Peptide Treatment: Prepare various concentrations of the γ-D-Glu-L-Trp dipeptide in serum-free medium. Remove the culture medium from the wells and replace it with the peptide solutions. Incubate for 1-2 hours.
-
Glutamate Insult: Prepare a stock solution of glutamic acid. Add glutamic acid to the wells to a final concentration known to induce significant cell death (e.g., 5-10 mM for PC12 cells) and incubate for 24 hours. Include a control group with no peptide and no glutamate, and a group with glutamate only.
-
MTT Assay: After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells). Plot a dose-response curve to determine the EC₅₀ value of the neuroprotective effect.
Signaling Pathway and Workflow Diagrams
Caption: Workflow for the synthesis of γ-D-Glu-L-Trp.
Caption: Proposed neuroprotective mechanism of γ-D-Glu-L-Trp.
References
- 1. Tryptophan-Containing Dual Neuroprotective Peptides: Prolyl Endopeptidase Inhibition and Caenorhabditis elegans Protection from β-Amyloid Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro selection of peptides acting at a new site of NMDA glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Manual Coupling of Z-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis remains a cornerstone in the production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating specialized or unnatural amino acids. This methodology provides significant advantages in terms of scalability and the purification of intermediates, allowing for rigorous characterization at each step. The N-benzyloxycarbonyl (Z) protecting group is a well-established choice for Nα-protection in solution-phase synthesis due to its stability across a range of coupling conditions and its facile removal via catalytic hydrogenation.[1]
These application notes provide a detailed protocol for the manual, solution-phase coupling of N-α-benzyloxycarbonyl-D-glutamic acid α-benzyl ester (Z-D-Glu-OBzl) to a C-terminally protected amino acid ester. The protocol utilizes the widely adopted dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling strategy. This classic combination is effective for promoting peptide bond formation while mitigating the risk of racemization.[2][3]
Data Presentation
The following table summarizes typical quantitative data for the solution-phase synthesis of a model dipeptide, Z-D-Glu(OBzl)-Xaa-OR', where Xaa represents the incoming amino acid residue and R' is a carboxyl-protecting group (e.g., methyl, ethyl, or benzyl ester). These values are representative and can be influenced by the specific amino acid being coupled, solvent purity, and reaction scale.
| Parameter | Typical Value | Notes |
| Starting Materials | ||
| This compound | 1.0 equivalent | The carboxylic acid component. |
| Amino Acid Ester HCl | 1.0 equivalent | The amine component (e.g., H-Gly-OMe·HCl). |
| DCC | 1.1 equivalents | Coupling reagent. |
| HOBt | 1.1 equivalents | Racemization suppressant. |
| N-Methylmorpholine (NMM) | 1.0 equivalent | Base for neutralizing the amino acid ester salt. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | Ensures a moisture-free environment. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions. |
| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |
| Yield & Purity | ||
| Crude Product Yield | 85 - 95% | Yield before purification. |
| Purified Product Yield | 70 - 90% | Post-chromatography or recrystallization.[4] |
| Purity (by HPLC/NMR) | >98% | After purification. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound with an Amino Acid Ester using DCC/HOBt
This protocol details the procedure for coupling this compound with a representative amino acid ester, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).
Materials and Reagents:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[2]
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Aqueous Hydrochloric Acid (HCl) or 10% Aqueous Potassium Bisulfate (KHSO₄)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates, developing chamber, and appropriate visualization method (e.g., UV light, ninhydrin stain)
Procedure:
-
Preparation of the Carboxyl Component:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Stir the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask to 0 °C in an ice bath.
-
-
Preparation of the Amine Component:
-
In a separate flask, suspend the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.0 eq.) in anhydrous DCM.
-
Add NMM (1.0 eq.) dropwise while stirring.
-
Stir the suspension at room temperature for 15-20 minutes to ensure complete neutralization and formation of the free amine.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 2 to the cooled solution of this compound and HOBt from step 1.
-
In a separate vial, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the main reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours.
-
Remove the ice bath and let the reaction mixture warm to room temperature. Continue stirring overnight (12-24 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the this compound spot indicates the completion of the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl or 10% KHSO₄ (2 x) to remove any unreacted amine and excess base.
-
5% NaHCO₃ solution (2 x) to remove unreacted HOBt and the starting carboxylic acid.
-
Brine (1 x) to reduce the water content in the organic phase.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dipeptide.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure, protected dipeptide.
-
Alternatively, if the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
Application Notes and Protocols for Automated Solid-Phase Synthesis with Z-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the incorporation of non-standard amino acids and the use of specific protecting group strategies are crucial for the development of novel therapeutics with enhanced properties. The N-α-benzyloxycarbonyl (Z) group and the benzyl ester (OBzl) side-chain protection for glutamic acid represent a classic, robust protecting group strategy. This combination is particularly useful in orthogonal synthesis schemes where other acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups are used for temporary N-terminal protection.
These application notes provide a detailed protocol for the incorporation of Z-D-Glu-OBzl into a peptide sequence using an automated solid-phase peptide synthesizer (SPPS), employing the tert-butyloxycarbonyl (Boc) strategy for N-α-protection of the other amino acids. The Z and OBzl groups are stable to the trifluoroacetic acid (TFA) used for Boc removal and are cleaved simultaneously during the final, strong-acid cleavage step.
Key Applications
The use of this compound is advantageous in synthetic strategies requiring an orthogonal protecting group for a specific glutamic acid residue. This allows for selective deprotection and modification of other residues in the peptide chain. The D-configuration of the amino acid can impart resistance to enzymatic degradation, potentially increasing the in-vivo half-life of the resulting peptide.
Orthogonal Protection Strategy Overview
The synthetic strategy described herein is based on the differential acid lability of the protecting groups:
-
N-α-Boc group: A temporary protecting group removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA).
-
Z-group (N-α) and OBzl group (side-chain): Permanent protecting groups that are stable to the TFA used for Boc deprotection. These groups are removed in the final step of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]
This orthogonality ensures that the Z- and OBzl-protected glutamic acid residue remains intact throughout the automated synthesis until the final cleavage and deprotection of the completed peptide from the solid support.
Experimental Protocols
Materials and Reagents
-
This compound
-
Boc-protected amino acids
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether, cold
Protocol 1: Automated Solid-Phase Peptide Synthesis (Boc-Strategy)
This protocol outlines a single cycle for the addition of a Boc-protected amino acid on an automated peptide synthesizer. The incorporation of this compound follows the same coupling protocol but omits the initial Boc-deprotection step for that specific residue.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel of the automated synthesizer.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the N-α-Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the N-terminus of the peptide-resin with a solution of 5-10% DIEA in DMF.
-
Washing: Wash the resin with DMF to remove excess base.
-
Coupling:
-
Pre-activate the incoming amino acid (Boc-AA-OH or this compound) by dissolving it with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the potential steric hindrance of the Z-group, a double coupling (repeating the coupling step) may be beneficial to ensure high efficiency.[3]
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Cycle Repetition: Repeat steps 2-7 for each subsequent Boc-protected amino acid to be added to the peptide chain.
Protocol 2: Final Cleavage and Deprotection
Method A: Hydrogen Fluoride (HF) Cleavage
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is p-cresol and thioanisole.[4]
-
HF Distillation: Cool the reaction vessel to -78°C (dry ice/acetone bath) and distill anhydrous HF into the vessel.
-
Cleavage Reaction: Warm the reaction vessel to 0°C and stir for 1-2 hours.[5]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid in water) and lyophilize to obtain the crude peptide powder.
Method B: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
TFMSA is a strong acid alternative to HF that does not require a specialized apparatus but is still highly corrosive and must be handled with care.
-
Preparation: Dry the peptide-resin and place it in a round-bottom flask with a stir bar.
-
Scavenger and TFA Addition: Add scavengers (e.g., thioanisole, ethanedithiol) and trifluoroacetic acid (TFA) to the resin and cool in an ice bath.
-
TFMSA Addition: Slowly add TFMSA to the stirring mixture, maintaining the temperature at 0°C.
-
Cleavage Reaction: Stir the reaction at 0-5°C for 1-2 hours.
-
Peptide Precipitation: After the reaction is complete, precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash several times with cold diethyl ether.
-
Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.
Data Presentation
Table 1: Recommended Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (relative to resin loading) | Notes |
| Boc-Amino Acid | 3 - 5 | A higher excess can drive the reaction to completion. |
| This compound | 3 - 5 | Similar to other amino acids, but monitoring of coupling efficiency is recommended. |
| Coupling Reagent (e.g., HBTU) | 2.9 - 4.9 | Should be slightly less than the amino acid equivalents. |
| HOBt | 3 - 5 | Used in conjunction with carbodiimide coupling reagents like DIC to reduce racemization. |
| DIEA (for coupling) | 6 - 10 | To neutralize the amino acid salt and facilitate the coupling reaction. |
Table 2: Typical Automated SPPS Cycle Times (Boc-Strategy)
| Step | Duration (minutes) |
| TFA Deprotection | 20 - 30 |
| Washes (post-deprotection) | 5 - 10 |
| Neutralization | 5 - 10 |
| Washes (post-neutralization) | 5 - 10 |
| Coupling | 60 - 120+ |
| Washes (post-coupling) | 5 - 10 |
| Total Cycle Time | 100 - 180+ |
Note: Coupling times for sterically hindered residues like this compound may need to be extended or a double coupling protocol may be required for optimal results.
Visualizations
Caption: Automated Boc-SPPS Cycle Workflow.
Caption: Final Cleavage and Deprotection Workflow.
References
Application Notes and Protocols for the HPLC Purification of Z-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of the synthesized peptide intermediate, Z-D-Glu-OBzl (N-Benzyloxycarbonyl-D-glutamic acid α-benzyl ester), using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This protected amino acid derivative is a key building block in peptide synthesis, and its purity is critical for the successful synthesis of the target peptide.[1]
Introduction
This compound is a hydrophobic derivative of D-glutamic acid, where the amine group is protected by a benzyloxycarbonyl (Z or Cbz) group and the alpha-carboxyl group is protected as a benzyl ester (OBzl). RP-HPLC is the standard and most powerful method for the purification of such protected amino acids and peptides.[2][3] The separation mechanism of RP-HPLC is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. By gradually increasing the hydrophobicity of the mobile phase, compounds are eluted based on their relative hydrophobicity, allowing for the separation of the target molecule from impurities generated during synthesis.[2][3]
Materials and Equipment
Reagents
-
Crude this compound peptide intermediate
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (H₂O)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution
Equipment
-
Preparative or Semi-preparative HPLC system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
UV-Vis or Photodiode Array (PDA) detector
-
Fraction collector
-
-
C18 RP-HPLC column (preparative or semi-preparative)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas the solution before use.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile. Degas the solution before use.
The addition of TFA as an ion-pairing reagent is crucial for improving peak shape and resolution.
Sample Preparation
-
Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as DMSO or a mixture of acetonitrile and water.
-
Ensure complete dissolution by vortexing.
-
Centrifuge the sample solution to pellet any insoluble material.
-
Carefully transfer the supernatant to an appropriate vial for injection.
HPLC Purification Method Development (Analytical Scale)
Before proceeding to preparative scale, it is highly recommended to develop and optimize the separation method on an analytical HPLC system with a column of the same stationary phase.
-
Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution concentration of this compound.
-
Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target compound to maximize resolution from impurities. A shallow gradient of 0.5-2% change in Mobile Phase B per minute is often effective for peptides and their derivatives.
Preparative HPLC Purification Protocol
The following is a representative protocol for the purification of this compound on a preparative C18 column. The exact conditions may need to be adjusted based on the specific column dimensions, crude sample purity, and HPLC system.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared crude sample onto the column.
-
Elution and Fraction Collection: Elute the bound compounds using a linear gradient of Mobile Phase B. Monitor the elution profile at a suitable wavelength (typically 214 nm, 254 nm, or 280 nm for aromatic compounds). Begin fraction collection as the main peak of interest starts to elute.
-
Column Washing and Re-equilibration: After the elution of the target peak, wash the column with a high concentration of Mobile Phase B (e.g., 95-100%) to remove any strongly retained impurities. Following the wash step, re-equilibrate the column to the initial conditions for the next run.
Data Presentation
The following tables summarize typical parameters for the analytical method development and the scaled-up preparative purification of this compound.
Table 1: Analytical HPLC Method Development Parameters
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10-20 µL |
| Scouting Gradient | 5% to 95% B over 20 min |
| Optimized Gradient | To be determined from scouting run |
Table 2: Preparative HPLC Purification Parameters
| Parameter | Recommended Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18-20 mL/min |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 1-5 mL (concentration dependent) |
| Gradient | Example: 30% to 60% B over 30 min |
| Purity Achieved | >99% (as determined by analytical HPLC) |
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (>99%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions, typically by lyophilization (freeze-drying), to obtain the purified this compound as a solid.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Method Development
Caption: Logical flow from analytical method development to preparative scale purification.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing Z-D-Glu-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis and drug development, the use of protecting groups is essential to ensure the correct assembly of amino acid sequences and to prevent unwanted side reactions. Z-D-Glu-OBzl, or N-α-benzyloxycarbonyl-D-glutamic acid α-benzyl ester, is a commonly used derivative of glutamic acid where the amine group is protected by a benzyloxycarbonyl (Z) group and the alpha-carboxyl group is protected as a benzyl ester (OBzl). The characterization of synthetic peptides containing such modifications is crucial for quality control, ensuring that the correct product has been synthesized and is of high purity.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the analysis of these protected peptides. This application note provides a detailed protocol for the analysis of peptides containing the this compound modification, including sample preparation, LC-MS/MS methodology, and data interpretation, with a focus on the characteristic fragmentation patterns of the Z and OBzl protecting groups.
Predicted Fragmentation Pathways of this compound Containing Peptides
During collision-induced dissociation (CID) in tandem mass spectrometry, peptides primarily fragment along the peptide backbone, producing b- and y-type ions, which provide sequence information. However, the protecting groups on the this compound residue also exhibit characteristic fragmentation patterns, which can be used as diagnostic markers for the presence of this modification.
The benzyloxycarbonyl (Z) group is known to undergo neutral loss of benzyl alcohol (108.1 Da) or toluene (92.1 Da).[1] Similarly, the benzyl ester (OBzl) group can also be lost. The fragmentation of the Z-group may involve the elimination of benzyl alcohol. These characteristic neutral losses are important for identifying the modification.
Below is a diagram illustrating the expected fragmentation of a peptide containing a this compound residue.
Caption: Predicted fragmentation pathways for a peptide containing this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful LC-MS/MS analysis of synthetic peptides. The goal is to dissolve the peptide in a solvent compatible with reverse-phase chromatography and mass spectrometry, and to remove any non-volatile salts or other contaminants.
Materials:
-
Synthetic peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for initial dissolution)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Reconstitution of the Peptide:
-
Prepare a stock solution of the synthetic peptide at a concentration of 1 mg/mL. If the peptide has good solubility, dissolve it directly in a solution of 50% acetonitrile in water with 0.1% formic acid.
-
For peptides that are difficult to dissolve, a small amount of TFA (e.g., a final concentration of 0.1%) can be used to aid dissolution. However, TFA can cause ion suppression in the mass spectrometer, so it is preferable to use formic acid if possible.[1]
-
-
Dilution for Analysis:
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase A (see LC method below). The optimal concentration may need to be determined empirically.
-
-
Centrifugation:
-
Centrifuge the diluted sample at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet any insoluble material.
-
-
Transfer to Autosampler Vial:
-
Carefully transfer the supernatant to an appropriate autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This protocol outlines a general method for the separation and analysis of a this compound containing peptide using a standard reverse-phase C18 column coupled to a tandem mass spectrometer.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole instrument).
-
Reverse-phase C18 column (e.g., 2.1 mm ID x 100 mm length, with 1.8 µm particles).
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
LC Gradient:
-
A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a higher percentage (e.g., 95%) over 15-30 minutes. The exact gradient will need to be optimized for the specific peptide to ensure good separation from any impurities.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 300-2000.
-
Data-Dependent Acquisition (DDA): Select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation in MS2.
-
Collision Energy (CE): The optimal collision energy is dependent on the peptide's mass, charge state, and sequence. It is recommended to perform a collision energy ramping experiment for the peptide of interest to determine the optimal CE for generating informative fragment ions. A good starting point for a doubly charged peptide is a normalized collision energy of 25-35%.[2]
-
MS2 Scan Range: m/z 100-2000.
The following diagram illustrates the general experimental workflow for LC-MS/MS analysis.
Caption: General workflow for the LC-MS/MS analysis of a synthetic peptide.
Data Presentation and Analysis
For this application note, we will use a hypothetical model peptide, Ac-Gly-(this compound)-Ala-NH2 , to illustrate the expected quantitative data from an LC-MS/MS analysis. The theoretical masses are calculated for the monoisotopic species.
Table 1: Theoretical Mass and Predicted Precursor Ions for Ac-Gly-(this compound)-Ala-NH2
| Property | Value |
| Peptide Sequence | Ac-Gly-(this compound)-Ala-NH2 |
| Molecular Formula | C30H36N4O9 |
| Monoisotopic Mass | 612.2486 Da |
| Predicted Precursor Ions | |
| [M+H]+ | 613.2559 m/z |
| [M+Na]+ | 635.2378 m/z |
| [M+2H]2+ | 307.1316 m/z |
Table 2: Predicted Major Fragment Ions for Ac-Gly-(this compound)-Ala-NH2 ([M+H]+ Precursor)
| Fragment Ion Type | Sequence Fragment | Theoretical m/z | Notes |
| b2 | Ac-Gly-(this compound) | 542.2295 | |
| y1 | Ala-NH2 | 89.0715 | |
| Neutral Losses | |||
| [M+H - 92.1]+ | Ac-Gly-(this compound)-Ala-NH2 - Toluene | 521.1933 | Characteristic loss from Z or OBzl group. |
| [M+H - 108.1]+ | Ac-Gly-(this compound)-Ala-NH2 - Benzyl alcohol | 505.1982 | Characteristic loss from Z group.[1] |
Note: The m/z values in Table 2 are for singly charged fragment ions. The actual observed spectrum will contain a more complex pattern of b- and y-ions depending on the collision energy.
Relevance to Signaling Pathways
Synthetic peptides are frequently designed to interact with cellular signaling pathways, for example, by acting as inhibitors or modulators of enzymes or as ligands for receptors. While the this compound modification is typically part of a protected intermediate in the synthesis of a final active peptide, understanding its behavior during characterization is crucial for the development of these bioactive molecules. For instance, a final deprotected peptide might be designed to target a G-protein coupled receptor (GPCR), a large family of receptors involved in a multitude of signaling cascades.
The diagram below illustrates a generalized GPCR signaling pathway that could be a target for a synthetic peptide.
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
Conclusion
The mass spectrometric analysis of peptides containing the this compound modification is a critical step in the quality control of synthetic peptides. By employing a systematic LC-MS/MS approach with optimized collision energy, it is possible to confirm the peptide's sequence through the analysis of b- and y-ions, as well as to verify the presence of the protecting groups via their characteristic neutral losses. The protocols and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with peptides containing this and similar modifications.
References
Troubleshooting & Optimization
Technical Support Center: Strategies to Prevent Pyroglutamate Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on a common challenge in peptide synthesis: the unwanted formation of pyroglutamate (pGlu) from N-terminal glutamine (Gln) and glutamic acid (Glu) residues. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize this side reaction and ensure the purity and integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate, and why is it a problem in peptide synthesis?
Pyroglutamate is a cyclic lactam formed by the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue. This modification is problematic for several reasons:
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Blocked N-terminus: The cyclization reaction consumes the N-terminal primary amine, creating a "blocked" N-terminus. This prevents subsequent sequencing using methods like Edman degradation, which relies on the presence of a free primary amine.
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Altered Physicochemical Properties: The conversion to pGlu neutralizes the positive charge of the N-terminal amine, which can alter the peptide's solubility, hydrophobicity, and overall structure. These changes can impact its biological activity and chromatographic behavior.
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Sample Heterogeneity: Incomplete conversion to pyroglutamate results in a heterogeneous mixture of the desired peptide and its pGlu variant, complicating purification and analysis.
Q2: What is the chemical mechanism of pyroglutamate formation?
Pyroglutamate formation occurs through an intramolecular nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carboxyl group (in the case of glutamic acid) or γ-amide group (in the case of glutamine). For glutamic acid, this is a dehydration reaction resulting in the loss of a water molecule. For glutamine, it involves the loss of ammonia. This reaction is catalyzed by both acidic and basic conditions commonly encountered during solid-phase peptide synthesis (SPPS), such as the repetitive piperidine treatments for Fmoc deprotection and the final acidic cleavage from the resin.
Q3: Can N-terminal glutamic acid also form pyroglutamate?
Yes, N-terminal glutamic acid can cyclize to form pyroglutamate, although this reaction is generally slower than the cyclization of glutamine. The reaction with glutamic acid is a dehydration process. During the final cleavage step in SPPS using strong acids like hydrogen fluoride (HF), the deprotection of the glutamic acid side chain can lead to the formation of a reactive acylium ion, which can then readily cyclize to pyroglutamate.[1]
Q4: How can pyroglutamate formation be prevented during peptide synthesis?
The most effective strategy to prevent pyroglutamate formation is to use a side-chain protecting group on the N-terminal glutamine or glutamic acid residue. For Fmoc-based SPPS, Fmoc-Gln(Trt)-OH (trityl-protected glutamine) and Fmoc-Glu(OtBu)-OH (tert-butyl-protected glutamic acid) are commonly used. The bulky protecting groups on the side chains sterically hinder the N-terminal amine from attacking the side-chain carboxyl or amide group, thus preventing cyclization.
Q5: What is the role of Z-D-Glu-OBzl in preventing pyroglutamate formation?
This compound is a protected derivative of D-glutamic acid, where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the side-chain carboxyl group is protected as a benzyl ester (OBzl). In the context of preventing pyroglutamate formation, its L-form counterpart, Z-Glu(OBzl)-OH, and similar protected derivatives like Fmoc-Glu(OtBu)-OH, are used as building blocks in peptide synthesis. By protecting the side-chain carboxyl group, these reagents prevent the intramolecular cyclization reaction that leads to pyroglutamate formation during the synthesis process. They are not used as inhibitors of an already formed pyroglutamate but rather as a preventative measure from the outset of the synthesis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peak in HPLC with a mass difference of -17 Da (for Gln) or -18 Da (for Glu) from the target peptide. | Spontaneous cyclization of the N-terminal glutamine or glutamic acid to pyroglutamate. | - Confirm the modification: Use mass spectrometry (MS/MS) to confirm that the mass loss is at the N-terminus.- Use side-chain protection: During synthesis, employ a side-chain protected glutamine derivative like Fmoc-Gln(Trt)-OH or a protected glutamic acid like Fmoc-Glu(OtBu)-OH for the N-terminal residue.[1] |
| Low yield of the desired peptide and a significant pyroglutamate-containing impurity. | Incomplete prevention of cyclization, especially during prolonged coupling or deprotection steps. | - Minimize reaction times: Use efficient coupling reagents to ensure rapid amide bond formation, reducing the exposure time of the free N-terminal amine.[1]- Optimize deprotection: Keep the piperidine deprotection steps for the N-terminal residue as short as effectively possible. |
| Difficulty in sequencing the purified peptide. | The N-terminus is blocked by pyroglutamate formation. | - Enzymatic cleavage: Use the enzyme pyroglutamate aminopeptidase to remove the N-terminal pyroglutamate residue, exposing the free N-terminus for sequencing.- Preventative synthesis: Re-synthesize the peptide using a side-chain protected N-terminal Gln or Glu residue. |
Data Presentation: Efficacy of Side-Chain Protection
The use of side-chain protecting groups on N-terminal glutamine is a highly effective strategy to minimize pyroglutamate formation. Below is a summary of the expected outcomes when using protected versus unprotected glutamine in solid-phase peptide synthesis.
| Glutamine Derivative | Side-Chain Protection | Prevention of Pyroglutamate Formation | Crude Peptide Purity | Key Considerations |
| Fmoc-Gln-OH | None | Prone to cyclization, especially during activation and prolonged deprotection steps. | Lower, with significant pyroglutamate impurity often observed. | Least expensive option, but can lead to difficult purification and lower yields of the desired product. |
| Fmoc-Gln(Trt)-OH | Trityl (Trt) | Highly effective in preventing side-chain dehydration and subsequent cyclization.[2] | Higher, with minimal pyroglutamate-related impurities. | Higher cost, but significantly improves the quality of the crude peptide, simplifying purification and increasing the overall yield of the target peptide. |
Experimental Protocols
Protocol: Coupling of Fmoc-Glu(OtBu)-OH to Prevent Pyroglutamate Formation in Fmoc-SPPS
This protocol outlines the manual coupling of Fmoc-Glu(OtBu)-OH as the N-terminal residue in solid-phase peptide synthesis to prevent the formation of pyroglutamate.
Materials:
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Peptide-resin with a free N-terminal amine
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Fmoc-Glu(OtBu)-OH
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Coupling reagent (e.g., HCTU, HATU)
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Base (e.g., N,N-Diisopropylethylamine - DIPEA)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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20% Piperidine in DMF
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Kaiser test kit
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection (of the preceding residue):
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Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
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Treat the resin again with 20% piperidine in DMF for 10 minutes to ensure complete Fmoc removal.
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Wash the resin thoroughly with DMF (5-7 times).
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Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Amino Acid Activation:
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In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution and vortex briefly.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the washed and deprotected peptide-resin.
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Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
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Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.
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If the Kaiser test is positive, continue the coupling for another hour or perform a double coupling.
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-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents.
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Continuation of Synthesis: The peptide-resin is now ready for the deprotection of the Fmoc group from the newly added glutamic acid residue and the coupling of the next amino acid, or for final cleavage if it is the N-terminal residue.
Visualizations
Caption: Workflow for preventing pyroglutamate formation in SPPS.
References
Technical Support Center: Troubleshooting Incomplete Coupling of Z-D-Glu-OBzl
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Z-D-Glu-OBzl during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for the incomplete coupling of this compound?
A1: Incomplete coupling of this compound can stem from several factors, primarily related to its structure and the reaction conditions:
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Steric Hindrance: The bulky benzyloxycarbonyl (Z) group on the amine and the benzyl ester (OBzl) on the side chain create significant steric hindrance around the carboxylic acid, making it difficult for the coupling reagents and the N-terminus of the peptide chain to access the reaction site.
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Peptide Aggregation: The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support. This aggregation can physically block the reactive sites, leading to incomplete reactions.[1][2][3]
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Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance of this compound, or the activation time may be too short.
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Poor Resin Swelling: Inadequate swelling of the solid-phase resin can limit the diffusion of reagents to the growing peptide chain, resulting in lower coupling efficiency.[4]
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Reagent Quality and Concentration: Degradation of coupling reagents or amino acid derivatives, as well as using insufficient equivalents, can lead to incomplete reactions.[5]
Q2: How can I detect incomplete coupling of this compound?
A2: Several analytical techniques can be employed to confirm incomplete coupling:
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Qualitative Colorimetric Tests: The Kaiser test is a common method for detecting free primary amines on the resin. A positive blue result indicates an incomplete coupling. For secondary amines (like proline), an isatin test can be used.
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High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the crude peptide by RP-HPLC can reveal the presence of deletion sequences (the peptide missing the this compound residue), which will appear as a separate peak from the desired product.
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Mass Spectrometry (MS): Mass spectrometry of the crude product can identify the molecular weights of the species present. A peak corresponding to the mass of the peptide without the this compound residue is a clear indication of incomplete coupling.
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required. While standard carbodiimides like DCC or DIC in the presence of HOBt can be used, phosphonium and uronium/aminium salt-based reagents are often more effective. Reagents such as HBTU, HATU, HCTU, PyBOP, and COMU are known to be highly efficient for difficult couplings. HATU and COMU, in particular, are often recommended for their high reactivity and ability to suppress racemization.
Q4: What strategies can I employ to overcome peptide aggregation during the coupling of this compound?
A4: Peptide aggregation is a significant cause of incomplete coupling. Several strategies can help mitigate this issue:
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Solvent Choice: Switching from standard solvents like DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt secondary structures and improve solvation. A mixture of solvents, such as DMF/DMSO, can also be beneficial.
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Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate coupling reactions and help to break up aggregates by providing localized heating.
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Elevated Temperature: Increasing the reaction temperature can enhance reaction kinetics and disrupt hydrogen bonding that leads to aggregation.
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Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides in the peptide sequence can disrupt the formation of secondary structures that cause aggregation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide | Cost-effective. | Can cause racemization; DCU byproduct is insoluble. |
| DIC/HOBt | Carbodiimide | DIU byproduct is soluble, making it suitable for SPPS. | Less reactive than phosphonium/uronium salts. |
| HBTU | Aminium/Uronium Salt | Highly efficient, fast reactions, byproducts are soluble. | Can cause guanidinylation of the N-terminus. |
| HATU | Aminium/Uronium Salt | More reactive than HBTU, excellent for hindered couplings, low racemization. | Higher cost. |
| HCTU | Aminium/Uronium Salt | More reactive and soluble than HBTU. | Potential for side reactions. |
| PyBOP | Phosphonium Salt | Highly effective, does not cause guanidinylation. | Byproducts can be difficult to remove. |
| COMU | Aminium/Uronium Salt | High coupling efficiency, safer (no explosive HOBt/HOAt), good solubility. | Higher cost. |
Experimental Protocols
Protocol: Optimized Coupling of this compound using HATU
This protocol is intended for solid-phase peptide synthesis (SPPS).
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Resin Swelling: Swell the resin-bound peptide with a free N-terminal amine in DMF for 30 minutes.
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Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (3 equivalents) in DMF.
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Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
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Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended, or the temperature can be increased to 40-50°C.
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Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Kaiser test.
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Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, wash the resin thoroughly with DMF and repeat steps 3-5 with a fresh solution of the activated amino acid.
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Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by dichloromethane (DCM), and then DMF again to prepare for the next deprotection step.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete coupling of this compound.
References
Technical Support Center: Z-D-Glu-OBzl in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of Z-D-Glu-OBzl during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a protected form of the D-isomer of glutamic acid. The "Z" group (benzyloxycarbonyl) protects the N-terminus, while the "OBzl" group (benzyl ester) protects the side-chain carboxylic acid. This dual protection prevents unwanted reactions at these sites, allowing for the controlled, sequential formation of peptide bonds. The D-isomer is often incorporated into peptide drug candidates to increase their stability against enzymatic degradation.
Q2: What are the most common side reactions associated with the use of this compound?
The primary side reactions encountered when using this compound in peptide synthesis are:
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Pyroglutamate Formation: Cyclization of the N-terminal glutamic acid residue.
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Transesterification: Reaction of the side-chain benzyl ester with alcoholic solvents.
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Acylium Ion Formation: Generation of a reactive intermediate from the side-chain carboxyl group during strong acid cleavage.
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Diketopiperazine (DKP) Formation: Cyclization of a dipeptide containing D-Glu, leading to truncation of the peptide chain.
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Racemization: Loss of stereochemical integrity at the alpha-carbon of the D-glutamic acid residue.
Q3: How can I detect these side reactions in my crude peptide?
Side reactions can be identified by analyzing the crude peptide product using techniques such as:
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Mass Spectrometry (MS): To detect unexpected molecular weights corresponding to side products. For example, pyroglutamate formation results in a mass loss of 18 Da (the mass of water).
-
High-Performance Liquid Chromatography (HPLC): To separate the desired peptide from impurities. The presence of extra peaks in the chromatogram can indicate side products.
Troubleshooting Guides
Issue 1: Unexpected Mass Loss of 18 Da in the Final Peptide
Possible Cause: Pyroglutamate Formation
This is an intramolecular cyclization of the N-terminal this compound residue, which can occur under both acidic and basic conditions, resulting in the loss of a water molecule.[1]
Troubleshooting Steps:
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Confirmation: Use tandem mass spectrometry (MS/MS) to confirm that the modification is at the N-terminus.
-
Prevention and Mitigation:
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Coupling Conditions: Use a fast and efficient coupling reagent to minimize the time the N-terminal amine is exposed after deprotection. Pre-activation of the incoming amino acid is recommended.[2]
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Deprotection: Minimize the duration of the N-terminal deprotection step.
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pH Control: Maintain a neutral pH during workup and purification steps to the extent possible, as the reaction is catalyzed by both acids and bases.[1]
-
Issue 2: Heterogeneous Product with Mass Additions Corresponding to Alcohols Used in Synthesis
Possible Cause: Transesterification of the Side-Chain Benzyl Ester
The benzyl ester on the glutamic acid side chain can react with alcohol solvents (e.g., methanol, ethanol) to form the corresponding methyl or ethyl ester, especially in the presence of a base.
Troubleshooting Steps:
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Identification: Analyze the crude peptide by mass spectrometry to identify adducts corresponding to the addition of an alcohol minus a hydrogen atom (e.g., +14 for methanol, +28 for ethanol).
-
Prevention and Mitigation:
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Solvent Choice: Avoid using alcohol-based solvents for washing steps, especially after neutralization. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are preferable alternatives.[3]
-
Quick Washes: If an alcohol wash is necessary, perform it quickly and avoid exposing the peptide-resin to basic conditions in the presence of the alcohol.[3]
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Issue 3: Presence of Ketone Adducts or Cyclized Byproducts After Cleavage
Possible Cause: Acylium Ion Formation during Acidolytic Cleavage
During final cleavage with strong acids like trifluoroacetic acid (TFA), the side-chain carboxyl group of glutamic acid can be protonated and lose water to form a reactive acylium ion. This intermediate can then be trapped by scavengers (e.g., anisole) to form a ketone or cyclize to form a pyrrolidone.
Troubleshooting Steps:
-
Characterization: Use mass spectrometry to identify the mass of the byproduct. A ketone adduct will have the mass of the peptide plus the mass of the scavenger minus the mass of water.
-
Prevention and Mitigation:
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Cleavage Cocktail: Optimize the scavenger cocktail used during cleavage. While scavengers are necessary to trap other reactive species, their choice can influence the fate of the acylium ion. Using a scavenger like p-cresol may allow for the reversal of the adduct formation.
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Cleavage Conditions: Perform the cleavage at a lower temperature and for a shorter duration to minimize the formation of the acylium ion.
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Issue 4: Low Yield and Presence of a Truncated Peptide Lacking the First Two Amino Acids
Possible Cause: Diketopiperazine (DKP) Formation
If the second amino acid in the sequence is proline or another D-amino acid, the dipeptidyl-resin can cyclize to form a diketopiperazine, which is then cleaved from the resin. This is particularly problematic for sequences containing D-amino acids.
Troubleshooting Steps:
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Sequence Analysis: Be aware of sequences that are prone to DKP formation, such as those containing D-Glu-Pro or D-Glu-D-Xaa.
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Prevention and Mitigation:
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Use of 2-Chlorotrityl Chloride Resin: This sterically hindered resin can suppress DKP formation.
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Coupling of Pre-formed Dipeptides: Synthesize the problematic dipeptide (e.g., Z-D-Glu(OBzl)-Pro-OH) in solution and then couple it to the resin-bound amino acid. This bypasses the formation of the unstable dipeptidyl-resin intermediate.
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Modified Deprotection Conditions: Use milder basic conditions for Fmoc deprotection if applicable (e.g., 2% DBU/5% piperazine in NMP) to reduce the rate of DKP formation.
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Quantitative Data Summary
The selection of coupling reagents and conditions can significantly impact the yield and the extent of side reactions. The following tables provide a summary of comparative data.
Table 1: Comparative Yields of a Model Peptide with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60 | ~90 |
| This data is a synthesis of results from multiple studies and actual yields may vary depending on the specific peptide sequence and reaction conditions. |
Table 2: Influence of Coupling Reagents on Racemization of Hindered Amino Acids
| Coupling Reagent | Racemization Level | Notes |
| HATU/HOAt | Very Low | Generally the best choice for suppressing racemization with hindered amino acids. |
| HBTU/HOBt | Low | A robust and widely used combination with low racemization. |
| PyBOP | Low | Similar performance to HBTU in suppressing racemization. |
| DIC/HOBt | Low to Moderate | The addition of HOBt is crucial to suppress racemization. |
| DEPBT | Very Low | Has shown remarkable resistance to racemization. |
| Data is based on studies of various sterically hindered amino acids and provides a general comparison. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound to Minimize Pyroglutamate Formation
Objective: To achieve efficient coupling of this compound while minimizing the risk of N-terminal cyclization.
Materials:
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Resin-bound peptide with a free N-terminal amine
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This compound
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HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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N,N-Dimethylformamide (DMF)
Procedure:
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Swell the resin in DMF for 30 minutes.
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In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the amino acid/HATU mixture and allow to pre-activate for 2-5 minutes.
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Add the pre-activated this compound solution to the resin.
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Agitate the reaction mixture for 1-2 hours at room temperature.
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Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
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Once the reaction is complete, wash the resin thoroughly with DMF and then DCM.
Protocol 2: Cleavage of Peptides Containing Glu(OBzl) to Minimize Acylium Ion Formation
Objective: To cleave the peptide from the resin and remove protecting groups while minimizing side reactions related to the glutamic acid side chain.
Materials:
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Peptide-resin
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Cleavage Cocktail: 90% Trifluoroacetic acid (TFA), 5% triisopropylsilane (TIS), 5% water, and 2.5% p-cresol.
Procedure:
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Wash the dried peptide-resin with DCM and dry under vacuum for at least 1 hour.
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Add the cleavage cocktail to the resin (10 mL per gram of resin).
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Stir the suspension at room temperature for 2-3 hours.
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Filter the resin and collect the filtrate.
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Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
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Dry the crude peptide under vacuum.
Visualizations
References
how to avoid racemization of Z-D-Glu-OBzl during activation
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Z-D-Glu-OBzl for peptide bond formation.
Troubleshooting Guide: Minimizing Racemization of this compound
This guide addresses common issues encountered during the activation of this compound and provides solutions to mitigate racemization.
| Problem | Potential Cause | Recommended Solution |
| High levels of D-Glu diastereomer detected after coupling. | Inappropriate activating agent: Some coupling reagents are more prone to causing racemization.[1][2] | Use a coupling reagent known for low racemization. Carbodiimides like DCC or DIC should be used with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][3] Uronium/aminium-based reagents like HBTU, HATU, or phosphonium-based reagents like PyBOP are also effective, especially with additives.[1] |
| Strong or sterically unhindered base: Bases can abstract the α-proton of the activated amino acid, leading to racemization. | Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger or less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA). | |
| Prolonged activation time: The longer the activated species exists before reacting with the amine component, the higher the chance of racemization. | Minimize the pre-activation time. Ideally, perform in situ activation where the coupling reagent is added to the mixture of this compound and the amine component. If pre-activation is necessary, keep it as short as possible. | |
| Elevated reaction temperature: Higher temperatures accelerate the rate of racemization. | Maintain a low reaction temperature. Perform the coupling reaction at 0 °C or room temperature, avoiding excessive heat. | |
| Inappropriate solvent: The polarity of the solvent can influence the rate of racemization. | Use a non-polar solvent when possible. Dichloromethane (DCM) or chloroform are generally preferred over more polar solvents like dimethylformamide (DMF). | |
| Low coupling yield despite using a potent activating agent. | Steric hindrance: The bulky Z and OBzl protecting groups can sterically hinder the coupling reaction. | Optimize the coupling reagent and conditions. Consider using a more powerful coupling reagent like HATU. Ensure adequate mixing and reaction time, but balance this with the risk of racemization. |
| Aggregation: Peptide aggregation on the solid support can prevent complete reaction. | Use solvents that disrupt hydrogen bonding. N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help. Sonication may also be beneficial in breaking up aggregates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during activation?
A1: The primary mechanism of racemization for N-urethane-protected amino acids like this compound during activation is through the formation of a 5(4H)-oxazolone intermediate. The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. The resulting planar oxazolone can be reprotonated from either side, leading to a loss of stereochemical integrity. A secondary mechanism involves direct enolization, which is the direct abstraction of the α-proton by a base.
Q2: How do additives like HOBt and Oxyma suppress racemization?
A2: Additives like HOBt and Oxyma suppress racemization by reacting with the activated this compound to form an active ester in situ. These active esters are more stable and less prone to oxazolone formation than the initial activated intermediate. They are also highly reactive towards the amine component, promoting a rapid and efficient peptide bond formation which outcompetes the rate of racemization.
Q3: Is this compound particularly prone to racemization?
A3: While all amino acids (except glycine and proline) can racemize during activation, the bulky benzyloxycarbonyl (Z) and benzyl (OBzl) protecting groups on this compound do not inherently make it more susceptible to racemization than other standard urethane-protected amino acids. The key factors remain the choice of coupling reagent, base, and reaction conditions.
Q4: Can the benzyl ester on the side chain of glutamic acid influence racemization?
A4: The benzyl ester on the side chain is generally considered stable and is less likely to directly participate in the racemization of the α-carbon compared to the N-terminal protecting group. However, its steric bulk might influence the conformation of the activated intermediate, which could have a minor effect on the rate of racemization. The primary drivers of racemization remain the activation method and reaction conditions.
Q5: What analytical methods can be used to quantify the extent of racemization?
A5: The extent of racemization can be determined by analyzing the diastereomeric purity of the resulting peptide. Common analytical techniques include:
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Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the diastereomers.
-
Gas Chromatography (GC): After derivatization of the hydrolyzed peptide with a chiral reagent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: By using a chiral solvating agent or by analyzing the spectra of the diastereomers, which may have distinct signals.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol describes a standard method for activating and coupling this compound with minimal racemization using a carbodiimide and an additive.
Materials:
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This compound
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Amino component (e.g., H-Gly-OMe·HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM)
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Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve the amino component hydrochloride (1.0 equivalent) in anhydrous DCM and add NMM (1.0 equivalent) to neutralize the salt.
-
Cool the this compound/HOBt solution to 0 °C in an ice bath.
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Add the neutralized amino component solution to the this compound/HOBt solution.
-
Slowly add a solution of DIC (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
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Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Racemization vs. Coupling Pathways for this compound.
References
Technical Support Center: Optimizing Cleavage of Z-D-Glu-OBzl from Merrifield Resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of Z-D-Glu-OBzl from Merrifield resin.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents used for cleaving this compound from Merrifield resin?
A1: The most common and effective methods for cleaving peptides and amino acids from Merrifield resin, including this compound, involve strong acids.[1][2][3] The primary reagents used are:
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Hydrogen Fluoride (HF): This is a highly effective reagent but requires specialized, HF-resistant apparatus.[1][4]
-
Trifluoromethanesulfonic acid (TFMSA): A strong acid that serves as a common alternative to HF and does not require a special apparatus.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Another alternative to HF that is known to produce fewer side reactions.
Q2: Why is the temperature critical during the cleavage of this compound?
A2: For amino acids with benzyl-based side-chain protection like Glu(OBzl), performing the cleavage at low temperatures, specifically between 0°C and 5°C, is crucial. This helps to minimize potential side reactions, such as anisylation of the glutamic acid side chain and aspartimide formation, which can reduce the yield and purity of the final product.
Q3: What are scavengers and why are they necessary during cleavage?
A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the cleavage process. These cations, if not neutralized, can lead to unwanted side reactions with the cleaved amino acid. For this compound, common scavengers include anisole, thioanisole, and p-cresol, which help prevent alkylation of the glutamic acid.
Q4: Can I use Trifluoroacetic acid (TFA) alone to cleave this compound from Merrifield resin?
A4: While TFA is a strong acid used for the removal of Boc protecting groups, it is generally not strong enough on its own to efficiently cleave the benzyl ester linkage of an amino acid to the Merrifield resin. More potent acids like HF, TFMSA, or TMSOTf are required for effective cleavage. Microwave-assisted TFA cleavage has been investigated as a potentially faster method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cleavage Yield | 1. Inefficient Cleavage Reagent: The cleavage cocktail may not be strong enough. 2. Insufficient Reaction Time: The cleavage reaction may not have been allowed to proceed to completion. 3. Reaction Temperature Too Low: Very low temperatures can significantly slow down the cleavage reaction. | 1. Use a stronger cleavage cocktail: Switch to a more potent cleavage reagent such as HF, TFMSA, or TMSOTf. 2. Increase Reaction Time: Extend the cleavage time, for example, from 1 hour to 2 hours, especially if using a less reactive cleavage cocktail. 3. Optimize Temperature: While low temperatures are recommended to prevent side reactions, ensure the reaction is proceeding. Maintain the temperature between 0-5°C. |
| Presence of Side Products in Final Product | 1. Alkylation: Reactive cations generated during cleavage may have alkylated the glutamic acid. 2. Incomplete Deprotection: Side-chain protecting groups may not have been fully removed. | 1. Use Scavengers: Add scavengers like anisole, p-cresol, or thioanisole to the cleavage cocktail to trap reactive cations. 2. Optimize Cleavage Conditions: Ensure the cleavage conditions (reagent, time, temperature) are sufficient for complete deprotection of the side chain. |
| Product Degradation | 1. Prolonged Exposure to Strong Acid: The cleaved amino acid may be sensitive to prolonged exposure to the harsh acidic conditions. | 1. Minimize Cleavage Time: Use the minimum time necessary for complete cleavage. Monitor the reaction progress if possible. 2. Immediate Work-up: After cleavage, promptly filter the resin and precipitate the product in cold ether to minimize its time in the acidic filtrate. |
Experimental Protocols
Standard TFMSA Cleavage Protocol for this compound from Merrifield Resin
This protocol is an adaptation of standard procedures for cleaving peptides from Merrifield resin.
Materials:
-
This compound-loaded Merrifield resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
Ethanedithiol (EDT, scavenger)
-
Cold diethyl ether or methyl t-butyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Place the dried this compound-loaded Merrifield resin (e.g., 100 mg) in a round bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: For every 100 mg of resin, add 200 µL of thioanisole and 100 µL of ethanedithiol.
-
Cooling: Cool the flask in an ice bath for 5-10 minutes.
-
TFA Addition: Add 2 mL of TFA for every 100 mg of resin and stir the mixture for 5-10 minutes at 0°C.
-
TFMSA Addition: Slowly add 200 µL of TFMSA dropwise for every 100 mg of resin. Stir vigorously during the addition to dissipate the heat generated.
-
Cleavage Reaction: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Filtration: Filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Resin Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Product Precipitation: Add the combined filtrate dropwise to a flask containing 8-10 times the volume of cold diethyl ether or methyl t-butyl ether to precipitate the cleaved Z-D-Glu-OH.
-
Product Isolation: If necessary, keep the mixture at 4°C overnight to complete precipitation. Filter the precipitate through a fine sintered glass funnel.
-
Washing and Drying: Wash the crude product with cold ether to remove any remaining scavengers and dry under vacuum.
Cleavage Condition Comparison
| Cleavage Method | Reagent Composition | Temperature | Time | Key Considerations |
| Standard HF | Anhydrous HF, p-cresol | 0-5°C | 30-60 min | Requires a special HF apparatus. |
| TFMSA | TFMSA, TFA, thioanisole, EDT | 0°C then RT | 30-60 min | Does not require a special apparatus. |
| TMSOTf | TMSOTf, TFA, thiocresol | 0°C | 1-2 hours | Generally produces fewer side reactions. |
Workflow and Troubleshooting Diagram
Caption: Workflow for the cleavage of this compound from Merrifield resin with troubleshooting checkpoints.
References
minimizing benzyl cation side reactions with Z-D-Glu-OBzl
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and deprotection of peptides containing Z-D-Glu-OBzl, with a specific focus on minimizing side reactions mediated by benzyl cations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions when deprotecting this compound?
A1: The primary cause of side reactions during the acid-catalyzed deprotection of this compound is the formation of highly reactive benzyl cations.[1] During cleavage of the benzyl (Bzl) ester protecting group with strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), the benzyl group is released as a carbocation (C₆H₅CH₂⁺).[2] This electrophilic species can then react with nucleophilic side chains of certain amino acids within the peptide sequence, leading to unwanted modifications.[3]
Q2: Which amino acid residues are most susceptible to modification by benzyl cations?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by benzyl cations. These include:
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Tryptophan (Trp): The indole ring is highly nucleophilic and can be readily alkylated.
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Tyrosine (Tyr): The phenolic ring can undergo benzylation. An acid-catalyzed migration of the benzyl group from the oxygen to the carbon of the tyrosine side chain can also occur.[4]
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Methionine (Met): The thioether side chain can be converted to a sulfonium salt.
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Cysteine (Cys): The free thiol group is a target for benzylation.
Q3: What are "scavengers" and how do they prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the cleavage cocktail to trap reactive carbocations, such as the benzyl cation, before they can react with the peptide.[5] By being present in a large excess, they competitively quench these electrophilic species, thus protecting the desired peptide from modification.
Q4: Aside from benzyl cation alkylation, are there other common side reactions involving the glutamic acid residue itself?
A4: Yes, two other significant side reactions can occur with glutamic acid residues:
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Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, especially under acidic conditions used for Boc-deprotection. This results in a blocked N-terminus.
-
Acylium Ion Formation: During cleavage with very strong acids like HF, the protonated γ-carboxyl group of glutamic acid can lose a molecule of water to form a reactive acylium ion. This intermediate can then be trapped by scavengers, such as anisole, to form a ketone adduct, or it can lead to other undesired modifications.
Troubleshooting Guides
Issue 1: Presence of Unexpected Peaks in HPLC/MS Analysis After Cleavage
Description: The HPLC chromatogram of the crude peptide shows multiple unexpected peaks, and mass spectrometry reveals adducts corresponding to the addition of one or more benzyl groups (+90 Da).
| Potential Cause | Recommended Solution |
| Inefficient Scavenging of Benzyl Cations | Increase Scavenger Concentration: Ensure a sufficient excess of scavengers in the cleavage cocktail. A common starting point is 5% (v/v) of each scavenger. |
| Use a More Effective Scavenger Cocktail: For peptides containing sensitive residues like Trp or Met, a more complex scavenger mixture may be necessary. Consider cocktails containing a thiol (e.g., ethanedithiol) and a silane (e.g., triisopropylsilane) in addition to water. Benzylthiols have also been shown to be effective scavengers. | |
| Optimize Cleavage Time: Minimize the cleavage time to what is necessary for complete deprotection to reduce the exposure of the peptide to reactive species. Monitor the reaction progress to determine the optimal time. | |
| Inappropriate Scavenger for the Peptide Sequence | Select Scavengers Based on Amino Acid Composition: If the peptide contains Trp, avoid thioanisole as it can lead to side reactions with the indole ring. Triisopropylsilane (TIS) is effective for scavenging trityl and Pbf cations. Water is a good scavenger for t-butyl cations. |
Issue 2: N-terminal Modification Detected by Mass Spectrometry (Mass Loss of 18 Da)
Description: Mass spectral analysis indicates a mass loss of 18.01 Da, and Edman degradation fails, suggesting a blocked N-terminus.
| Potential Cause | Recommended Solution |
| Pyroglutamate Formation from N-terminal Glutamic Acid | Minimize Exposure to Acidic Conditions: During Boc-SPPS, ensure rapid and efficient coupling of the amino acid following the N-terminal Glu to minimize the time the free N-terminal amine is exposed to the acidic deprotection conditions. |
| Control pH During Work-up and Purification: Maintain a pH between 6.0 and 7.0 during purification and storage to minimize the rate of pyroglutamate formation. | |
| Optimize Storage Conditions: For long-term storage, lyophilization is preferred over storing in solution to reduce the rate of cyclization. |
Quantitative Data on Scavenger Performance
While direct quantitative comparisons of scavenger efficiency for preventing side reactions specifically with Glu(OBzl) are limited in the literature, data from studies on other sensitive residues can provide guidance. The following table summarizes the performance of various scavengers in mitigating common side reactions during TFA cleavage.
| Scavenger / Cocktail | Target Side Reaction | Peptide Model / Residue | Observed Efficiency / Outcome |
| TFA/TIS/H₂O (95:2.5:2.5) | S-t-butylation | C-terminal Cysteine | 11.1% S-t-butylation at 25°C for 30 min. Longer times and higher temperatures increased side product formation. |
| TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) | S-t-butylation | C-terminal Cysteine | Optimal results were obtained with a two-step cleavage, which minimized S-t-butylation. |
| 1,4-Benzendimethanethiol (1,4-BDMT) | General carbocation scavenging | Exenatide (contains Trp, Met) | Superior to DTT in terms of crude product yield and purity. |
| p-Methoxyphenol | General carbocation scavenging | Various peptides | Showed similar efficacy to the conventional scavenger p-cresol in HF cleavage. |
Experimental Protocols
Detailed Protocol for TFA-Mediated Cleavage of a Peptide Containing this compound
This protocol is designed to minimize the side reactions discussed above.
Materials:
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Peptide-resin (dried under vacuum)
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Trifluoroacetic acid (TFA), reagent grade
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Triisopropylsilane (TIS)
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Deionized water
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Dichloromethane (DCM)
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Cold diethyl ether (-20°C)
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Reaction vessel (e.g., a fritted syringe or round-bottom flask)
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Shaker or rocker
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Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
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Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to swell it and remove any residual DMF from the synthesis.
-
-
Preparation of the Cleavage Cocktail (perform in a certified fume hood):
-
Prepare the cleavage cocktail fresh just before use. A recommended general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
For 100 mg of resin, prepare 2 mL of the cleavage cocktail:
-
1.9 mL TFA
-
50 µL TIS
-
50 µL H₂O
-
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues or other acid-labile protecting groups that are slow to cleave, the time may need to be extended. It is advisable to perform a small-scale trial cleavage to optimize the time.
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
-
Peptide Precipitation:
-
In a separate, larger centrifuge tube (e.g., 15 mL or 50 mL), place approximately 10 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Resuspend the peptide pellet in fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to thoroughly remove scavengers and cleaved protecting groups.
-
After the final wash, carefully decant the ether and dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Analyze the purity and identity of the peptide by RP-HPLC and mass spectrometry.
-
Visualizations
References
Technical Support Center: Synthesis of Peptides Containing Z-D-Glu-OBzl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of peptides incorporating Z-D-Glu-OBzl. Our aim is to help you improve peptide yield and purity by addressing common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing peptides with this compound?
A1: The primary challenges arise from the physicochemical properties of the this compound residue. The benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups are bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide. This may lead to poor solubility in standard solvents used for synthesis and purification.[1] Additionally, the D-configuration of the glutamic acid can introduce steric hindrance, potentially slowing down coupling reactions and requiring optimized conditions to achieve high efficiency.[2][3]
Q2: How do the Z and OBzl protecting groups affect the synthesis process?
A2: The Z (benzyloxycarbonyl) group on the N-terminus and the OBzl (benzyl ester) group on the side-chain carboxyl are critical for preventing unwanted side reactions during peptide synthesis.[4] However, their hydrophobicity can contribute to peptide aggregation, making it difficult for reagents to access the reaction sites and leading to lower yields. The choice of deprotection method is also dictated by these groups, typically requiring catalytic hydrogenation.
Q3: Can the D-amino acid configuration impact the coupling reaction?
A3: Yes, D-amino acids can present steric challenges that may reduce the efficiency of the coupling reaction compared to their L-counterparts. This steric hindrance can make it more difficult for the activated amino acid to approach the N-terminus of the growing peptide chain, potentially leading to incomplete coupling and lower yields.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions in peptide synthesis include racemization, diketopiperazine formation (especially at the dipeptide stage), and side reactions involving protecting groups. For glutamic acid derivatives, side reactions during cleavage can occur. One specific side reaction reported for a similar compound, Boc-Glu(OBzl), is transesterification during resin attachment, which can be mitigated by using pre-loaded resins. While this was observed with a Boc group, it highlights a potential reactivity of the benzyl ester.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of peptides containing this compound.
Issue 1: Low Coupling Efficiency
Symptoms:
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Low overall yield of the final peptide.
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Presence of deletion sequences (missing amino acids) in the final product, confirmed by mass spectrometry.
-
Positive Kaiser test after the coupling step, indicating free amines on the resin.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | The D-configuration and bulky protecting groups of this compound can hinder the coupling reaction. Increase the coupling time and/or perform a double coupling for the residue immediately following this compound. |
| Peptide Aggregation | The hydrophobic nature of the Z and OBzl groups can cause the peptide chain to aggregate on the solid support, blocking reactive sites. Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or a mixture of solvents. |
| Inefficient Coupling Reagent | The choice of coupling reagent is critical for difficult couplings. For sterically hindered amino acids, more powerful coupling reagents are often required. |
Issue 2: Poor Yield After Cleavage and Deprotection
Symptoms:
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Low recovery of the crude peptide after cleavage from the resin and removal of protecting groups.
-
Incomplete removal of Z or OBzl groups, leading to a heterogeneous product mixture.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotection | The Z and OBzl groups require specific conditions for removal, typically catalytic hydrogenation. Ensure the catalyst (e.g., Palladium on carbon) is fresh and active. Increase the reaction time or hydrogen pressure if necessary. |
| Side Reactions During Cleavage | Acid-labile side-chain protecting groups on other amino acids in the sequence may be prematurely cleaved during certain steps, leading to side reactions and yield loss. Ensure orthogonal protection strategies are correctly implemented. |
| Adsorption to Catalyst | The peptide product can sometimes adsorb to the palladium catalyst during hydrogenation, leading to losses during filtration. After filtration, wash the catalyst thoroughly with a suitable solvent to recover any adsorbed product. |
Data Presentation
Table 1: Comparative Yield of Common Coupling Reagents in a Model Peptide Synthesis
This table provides a general comparison of the efficiency of various coupling reagents. While not specific to this compound, it offers a baseline for selecting a suitable reagent for your synthesis.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | - | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM | 120 | ~90-95 |
Data synthesized from multiple studies for a model peptide to provide a comparative overview.
Table 2: Example of Yield Improvement by Mitigating Side Reactions
This table illustrates the potential for yield improvement by addressing specific side reactions.
| Peptide Sequence | Side Reaction Identified | Mitigation Strategy | Yield Improvement | Reference |
| GHRPLDKKREE | Transesterification of Boc-Glu(OBzl) during resin attachment | Use of pre-loaded Cs-derived Boc-Glu(OBzl)-resin | Increased by 1/3 |
Experimental Protocols
Protocol 1: General Coupling Procedure for this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
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Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
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Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (3 equivalents) in DMF. Add the coupling reagent (e.g., HBTU, HATU, or DIC) (3 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents). Allow the activation to proceed for 5-10 minutes.
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Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the time can be extended or a second coupling can be performed.
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Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and finally with DMF (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.
Protocol 2: Deprotection of Z and OBzl Groups by Catalytic Hydrogenation
This protocol describes the removal of the Z and OBzl protecting groups from the final peptide.
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Peptide Dissolution: Dissolve the cleaved and purified peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid to aid solubility.
-
Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst (typically 10% by weight of the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or use a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as HPLC or TLC until all starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the peptide.
-
Product Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.
Visualizations
References
Technical Support Center: Managing Aggregation in Peptides Containing Z-D-Glu-OBzl
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with peptides containing the Z-D-Glu-OBzl moiety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound refers to a D-glutamic acid residue protected at the N-terminus with a benzyloxycarbonyl (Z) group and at the side-chain carboxyl group with a benzyl ester (OBzl). This protection scheme is utilized in peptide synthesis to prevent unwanted side reactions involving the amino and carboxyl groups during peptide chain elongation.[] The use of the D-amino acid can be strategic for creating peptides with altered enzymatic stability or specific conformational properties.
Q2: What causes peptides containing this compound to aggregate?
Peptide aggregation is a complex phenomenon driven by the self-association of peptide chains to form larger, often insoluble structures.[2][3][4] Several factors can contribute to the aggregation of peptides containing this compound:
-
Hydrophobicity: The benzyl groups (Z and OBzl) are hydrophobic, and if the overall peptide sequence has a high content of non-polar amino acids, it can lead to aggregation to minimize contact with aqueous environments.[5]
-
Secondary Structure Formation: As the peptide chain elongates, it can adopt secondary structures like β-sheets, which can lead to intermolecular hydrogen bonding between peptide backbones, causing aggregation.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH and Ionic Strength: The solubility of a peptide is often lowest at its isoelectric point, where the net charge is zero, reducing electrostatic repulsion between molecules. The ionic strength of the solution can also influence peptide solubility.
-
Lyophilization and Reconstitution: The process of lyophilizing and then reconstituting a peptide can sometimes promote the formation of aggregated structures that are difficult to dissolve.
Q3: What are the potential side reactions associated with this compound during peptide synthesis?
Besides aggregation, several side reactions can occur:
-
Pyroglutamate Formation: The glutamic acid side chain can cyclize to form a pyroglutamate residue, particularly during deprotection steps.
-
Side Reactions During Cleavage: During the final cleavage from the resin, strong acids like hydrogen fluoride (HF) can lead to side reactions. For glutamic acid derivatives, this can involve the formation of an acylium ion, which can then cyclize or react with scavengers.
-
Incomplete Deprotection: The Z and OBzl groups require specific deprotection conditions (e.g., hydrogenolysis or strong acid), and incomplete removal can lead to a heterogeneous final product.
Troubleshooting Guides
Issue 1: Poor Swelling of the Resin and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
This is often an indication of on-resin peptide aggregation.
Troubleshooting Workflow for On-Resin Aggregation
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Recommended Actions:
-
Solvent Modification: Switch from standard solvents like Dichloromethane (DCM) to more polar, solvating solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). Adding Dimethyl sulfoxide (DMSO) (up to 25%) can also help disrupt aggregation.
-
Increase Temperature: Performing coupling reactions at a higher temperature can disrupt intermolecular hydrogen bonds that contribute to aggregation.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl, NaClO4, or KSCN to the coupling mixture can disrupt secondary structures and reduce aggregation.
-
Microwave Synthesis: Microwave irradiation can help to overcome aggregation and drive reactions to completion.
-
Backbone Protection: For future syntheses of the same or similar peptides, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on adjacent amino acid residues to prevent peptide chains from aggregating.
Issue 2: Poor Solubility of the Lyophilized Peptide
If your lyophilized peptide containing this compound does not dissolve in standard aqueous buffers, follow this systematic approach.
Workflow for Solubilizing Aggregated Peptides
References
Technical Support Center: Transesterification of Z-D-Glu-OBzl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the transesterification of the α-benzyl ester of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OBzl).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of transesterifying this compound?
Transesterification of the α-benzyl ester in this compound is typically performed to replace the benzyl protecting group with a different ester group, such as a methyl or ethyl ester. This may be necessary to alter the solubility of the molecule, to facilitate the subsequent deprotection steps under milder conditions, or as an intermediate step in the synthesis of more complex peptides. For instance, converting the benzyl ester to a methyl ester allows for selective deprotection of the α-carboxyl group under conditions that would not affect the γ-carboxylic acid or the Z-protecting group.
Q2: What are the common methods for transesterifying a benzyl ester like the one in this compound?
Common methods for transesterification involve reacting the ester with an alcohol in the presence of an acid or base catalyst.[1][2] For a substrate like this compound, which has other sensitive functional groups (a carbamate and a free carboxylic acid), the choice of catalyst and reaction conditions is critical to avoid side reactions. Both acid-catalyzed and base-catalyzed methods can be employed, with the mechanism involving a tetrahedral intermediate.[1][2] Enzymatic transesterification using lipases is also a viable and often milder alternative.[1]
Q3: What are the potential side reactions to be aware of during the transesterification of this compound?
Several side reactions can occur, including:
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Racemization: The chiral center at the α-carbon can be susceptible to racemization, especially under harsh basic or acidic conditions.
-
Deprotection: The N-terminal Z (benzyloxycarbonyl) group can be sensitive to certain acidic or reductive conditions that might be employed for transesterification.
-
Esterification of the γ-carboxylic acid: The free carboxylic acid at the γ-position can also be esterified under the reaction conditions, leading to a diester byproduct.
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Hydrolysis: The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to the carboxylic acid.
Q4: How can I monitor the progress of the transesterification reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of the starting material and the formation of the product and any byproducts.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inefficient catalyst | Increase catalyst loading or consider a different catalyst (e.g., from an acid to a base catalyst, or vice-versa). For enzymatic reactions, ensure the enzyme is active. |
| Reaction has not reached equilibrium | Use a large excess of the alcohol reactant to drive the equilibrium towards the product. Consider removing the benzyl alcohol byproduct if possible (e.g., by distillation under reduced pressure if the desired ester is less volatile). | |
| Low reaction temperature | Increase the reaction temperature, but be mindful of the potential for side reactions and the stability of the Z-protecting group. | |
| Formation of Multiple Products | Esterification of the γ-carboxylic acid | Consider protecting the γ-carboxylic acid prior to transesterification. Alternatively, optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor the transesterification of the less sterically hindered α-benzyl ester. |
| Deprotection of the Z-group | Avoid harsh acidic or reductive conditions. If using an acid catalyst, a milder acid like p-toluenesulfonic acid may be preferable to stronger acids like sulfuric acid. | |
| Racemization | Employ milder reaction conditions. Base-catalyzed reactions are more prone to causing racemization; consider using an acid catalyst or an enzymatic method. | |
| Difficulty in Product Purification | Co-elution of starting material and product | Optimize the chromatographic conditions (e.g., solvent system for column chromatography or gradient for HPLC). |
| Presence of the alcohol reactant | If a large excess of a low-boiling alcohol (e.g., methanol, ethanol) was used, it can often be removed under reduced pressure. |
Experimental Protocols
Acid-Catalyzed Transesterification of this compound to Z-D-Glu-OMe
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Acetyl Chloride (AcCl) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) or a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). Caution: Acetyl chloride reacts exothermically with methanol to generate HCl in situ.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid catalyst by adding anhydrous sodium bicarbonate or triethylamine until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: General mechanisms for acid- and base-catalyzed transesterification.
Caption: Troubleshooting workflow for low conversion in transesterification.
Caption: A typical experimental workflow for transesterification.
References
identifying byproducts in Z-D-Glu-OBzl peptide synthesis by MS
Welcome to the Technical Support Center for the synthesis of Z-D-Glu-OBzl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts using mass spectrometry during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected molecular weight?
This compound, or N-benzyloxycarbonyl-D-glutamic acid α-benzyl ester, is a protected form of the amino acid D-glutamic acid. The benzyloxycarbonyl (Z) group protects the amine, and the benzyl ester (OBzl) protects the alpha-carboxyl group. The gamma-carboxyl group remains as a free carboxylic acid. Its expected monoisotopic mass is 371.14 g/mol .
Q2: What are the most common byproducts I should expect to see in my MS data during the synthesis of this compound?
During the synthesis of this compound, two common byproducts that can be identified by mass spectrometry are:
-
Pyroglutamate Derivative: This is formed by the intramolecular cyclization of the D-glutamic acid backbone, resulting in the loss of a water molecule.
-
Diketopiperazine: This byproduct can form from the intermolecular condensation of two molecules of a D-glutamic acid derivative.
Other less common impurities could include starting materials or reagents from the synthesis.
Q3: How can I differentiate the product from the byproducts using mass spectrometry?
The most effective way is to compare the observed mass-to-charge ratio (m/z) in your mass spectrum with the expected molecular weights of the product and potential byproducts. Additionally, analyzing the fragmentation patterns (MS/MS) can provide structural information to confirm the identities of the different species.
Troubleshooting Guide
Problem: My mass spectrum shows a peak at M-18 Da relative to the expected product mass.
-
Potential Cause: This mass loss of 18.01 Da corresponds to the formation of the pyroglutamate derivative of this compound through dehydration. This can be promoted by heat or acidic conditions during the reaction or workup.[1]
-
Recommended Solution:
-
Carefully control the reaction temperature and avoid excessive heating.
-
Use milder acidic conditions for any necessary pH adjustments.
-
Analyze the fragmentation pattern of the M-18 peak to confirm the pyroglutamate structure.
-
Problem: I observe a peak that is significantly higher than the expected product mass.
-
Potential Cause: A peak at approximately double the mass of a related glutamic acid derivative could indicate the formation of a diketopiperazine. For instance, if a D-Glu-OBzl intermediate is present, it could dimerize.
-
Recommended Solution:
-
Review your reaction conditions to ensure that the concentration of reactants is appropriate to disfavor intermolecular reactions.
-
Purify the crude product using techniques like column chromatography to separate the high molecular weight byproduct.
-
Confirm the identity of the peak by analyzing its fragmentation pattern.
-
Byproduct Identification by Mass Spectrometry
The following table summarizes the expected molecular weights of this compound and its common byproducts.
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed Mass Shift from Product (Da) |
| This compound (Product) | C₂₀H₂₁NO₆ | 371.1369 | 0 |
| Pyroglutamate Derivative | C₂₀H₁₉NO₅ | 353.1263 | -18.0106 |
| Diketopiperazine of D-Glu-OBzl | C₃₀H₃₀N₂O₆ | 514.2098 | +143.0729 |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This protocol is a representative method for the N-protection and alpha-esterification of D-glutamic acid.
-
N-protection of D-Glutamic Acid:
-
Dissolve D-glutamic acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl or Z-Cl) while maintaining the pH around 8-9 with the addition of sodium bicarbonate solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
-
Acidify the aqueous layer with cold dilute HCl to precipitate the Z-D-glutamic acid.
-
Filter, wash with cold water, and dry the product.
-
-
α-Benzylation of Z-D-Glutamic Acid:
-
Suspend Z-D-glutamic acid in a suitable solvent like ethyl acetate.
-
Add benzyl alcohol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Synthetic pathway of this compound and formation of common byproducts.
Caption: Postulated ESI-MS/MS fragmentation of the target product, this compound.
Caption: Postulated ESI-MS/MS fragmentation of common byproducts.
Caption: Troubleshooting workflow for identifying byproducts by MS.
References
Validation & Comparative
A Tale of Two Chemistries: Comparing Boc/Bzl and Fmoc/tBu Strategies for the Synthesis of Glutamic Acid-Containing Peptides
For researchers, scientists, and drug development professionals, the successful synthesis of peptides is a cornerstone of their work. The choice of synthetic strategy is a critical decision that profoundly influences the yield, purity, and overall success of obtaining the target peptide. This is particularly true for sequences containing trifunctional amino acids like glutamic acid, which can be prone to specific side reactions. This guide provides an objective, in-depth comparison of the two predominant solid-phase peptide synthesis (SPPS) methodologies: the classic tert-butoxycarbonyl/benzyl (Boc/Bzl) strategy and the more modern 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) approach, with a specific focus on their application to peptides containing glutamic acid.
Core Principles: A Fundamental Divide in Protection Strategy
The primary distinction between the Boc/Bzl and Fmoc/tBu strategies lies in the nature of the temporary protecting group for the Nα-amino group and the chemical conditions required for its removal.[1][2]
The Boc/Bzl Strategy: This approach, a stalwart in peptide synthesis, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection.[2] Repetitive deprotection of the Boc group is achieved using a moderate acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based (Bzl), which are more stable to TFA and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[3] This reliance on differential acid lability means the Boc/Bzl strategy is not a truly orthogonal system.
The Fmoc/tBu Strategy: In contrast, the Fmoc/tBu strategy is built on an orthogonal protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed by treatment with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). The side-chain protecting groups are acid-labile, most commonly tert-butyl (tBu) based. These are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a moderately strong acid like TFA.
Head-to-Head Comparison for Glutamic Acid Peptides
The choice between these two strategies has significant implications when synthesizing peptides containing glutamic acid, primarily concerning side reactions, handling, and overall process mildness.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations for Glutamic Acid Peptides |
| Nα-Protection | Acid-labile (Boc group) | Base-labile (Fmoc group) | Repeated acid exposure in Boc-SPPS can promote side reactions. |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) | Fmoc deprotection is generally milder. |
| Side-Chain Protection (Glu) | Benzyl ester (Glu(OBzl)) | tert-Butyl ester (Glu(OtBu)) | The choice of protecting group dictates the final cleavage conditions. |
| Final Cleavage | Strong acid (e.g., anhydrous HF) | Moderate acid (e.g., 95% TFA) | HF is highly corrosive and requires specialized equipment. TFA is less harsh. |
| Orthogonality | Partial (both protecting groups are acid-labile) | Fully orthogonal (base vs. acid deprotection) | Orthogonality of Fmoc strategy allows for more complex synthetic designs. |
| Major Glu Side Reactions | Pyroglutamate formation, Acylium ion formation, Transesterification | Glutarimide formation | These side reactions can significantly impact purity and yield. |
Note: The data in this table is a qualitative summary based on established principles of peptide chemistry.
Quantitative Performance: An Illustrative Comparison
While direct, head-to-head quantitative comparisons for the same glutamic acid-containing peptide are scarce in the literature, we can present illustrative data based on typical outcomes for each strategy. It is important to note that actual yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Table 1: Illustrative Yield and Purity for a Model Glutamic Acid-Containing Peptide
| Parameter | Boc/Bzl Strategy (Illustrative) | Fmoc/tBu Strategy (Illustrative) |
| Crude Peptide Yield | 60 - 80% | 70 - 90% |
| Crude Peptide Purity (by HPLC) | 50 - 70% | 60 - 85% |
| Final Purified Peptide Yield | 20 - 40% | 30 - 50% |
| Prevalence of Glu-related Side Products | Moderate to High | Low to Moderate |
Disclaimer: This data is illustrative and compiled from descriptions of typical outcomes in peptide synthesis. Actual results can vary significantly.
Side Reactions Involving Glutamic Acid: A Critical Consideration
The chemistry of glutamic acid's side-chain carboxyl group makes it susceptible to specific side reactions under both Boc and Fmoc synthesis conditions.
Glutamic Acid Side Reactions in Boc/Bzl SPPS
The repetitive use of acid for Boc deprotection and the harsh final HF cleavage can lead to several side reactions:
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially during the acidic Boc removal steps. This results in a mass loss of 18.01 Da (water) and can terminate peptide elongation if it occurs before the sequence is complete.
-
Acylium Ion Formation: During the final, strong acid cleavage with HF, the protonated γ-carboxyl group of glutamic acid can lose water to form a highly reactive acylium ion. This intermediate can then cyclize to form a pyrrolidone derivative or be trapped by scavengers (like anisole) to yield a ketone adduct.
-
Transesterification: The side-chain benzyl ester of Glu(OBzl) can react with alcohols if they are used as solvents, particularly in the presence of a base, leading to the formation of other esters (e.g., methyl or ethyl esters).
Glutamic Acid Side Reactions in Fmoc/tBu SPPS
The primary side reaction of concern for glutamic acid in the Fmoc/tBu strategy is analogous to the well-documented aspartimide formation.
-
Glutarimide Formation: The protected glutamic acid side chain can react with the backbone amide nitrogen of the following amino acid under basic conditions (piperidine treatment) to form a six-membered glutarimide ring. This side reaction is generally less frequent than aspartimide formation but can be sequence-dependent, particularly with sterically unhindered adjacent residues like glycine. Glutarimide formation can lead to deletion sequences and the formation of piperidide adducts.
Experimental Workflows and Logical Relationships
The workflows for Boc/Bzl and Fmoc/tBu SPPS are cyclical processes, but with fundamentally different deprotection steps.
References
A Comparative Guide to Z-D-Glu-OBzl and Other Protected D-Glutamic Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriate protecting groups for amino acid building blocks is a critical determinant of success. This is particularly true for trifunctional amino acids like D-glutamic acid, where the side-chain carboxyl group requires robust protection to prevent unwanted side reactions and ensure the desired peptide sequence is assembled with high fidelity. This guide provides an objective comparison of Z-D-Glu-OBzl with other commonly used protected D-glutamic acid derivatives, namely Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH. We will delve into their respective advantages and disadvantages, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Performance Differences
The choice of protecting group strategy is intrinsically linked to the overall synthetic approach, primarily solution-phase versus solid-phase peptide synthesis (SPPS). This compound, with its benzyloxycarbonyl (Z) N-terminal and benzyl (Bzl) side-chain protection, is a classic choice, particularly amenable to solution-phase synthesis. In contrast, Fmoc-D-Glu(OtBu)-OH and Boc-D-Glu(OBzl)-OH are mainstays of modern Fmoc- and Boc-based SPPS, respectively.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH | Boc-D-Glu(OBzl)-OH |
| Primary Synthesis Method | Solution-Phase | Solid-Phase (Fmoc chemistry) | Solid-Phase (Boc chemistry) |
| Nα-Deprotection Condition | Catalytic Hydrogenolysis (mild) or HBr/AcOH (harsh) | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid) |
| Side-Chain Deprotection | Catalytic Hydrogenolysis or strong acid (e.g., HF) | Strong acid (e.g., TFA) | Strong acid (e.g., HF) |
| Orthogonality | Orthogonal to Boc and Fmoc | Orthogonal to Boc and Z | Quasi-orthogonal to Z/Bzl |
| Key Advantage | Stability to both acidic and basic conditions used for Boc and Fmoc removal, useful in fragment condensation. | Mild Nα-deprotection, compatible with acid-sensitive sequences. | Robust and well-established in SPPS. |
| Potential Disadvantage | Deprotection can be challenging in the presence of sulfur-containing residues. Harsher deprotection methods may be required. | Piperidine-induced side reactions (e.g., aspartimide formation, diketopiperazine formation). | Requires strong acid for Nα-deprotection, limiting its use for acid-labile peptides. |
Orthogonal Protection Strategies: A Visual Representation
The concept of orthogonality is central to complex peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This enables intricate manipulations such as side-chain modification or cyclization.
As the diagram illustrates, the Z-group is stable under the conditions used to remove both Fmoc (piperidine) and Boc (TFA) groups, making Z-protected amino acids valuable for the synthesis of protected peptide fragments intended for subsequent condensation.
Comparative Performance in Peptide Synthesis
While direct, head-to-head comparative studies with identical model peptides are not abundant in the literature, we can infer performance based on the known chemistry of these protecting groups and data from various peptide syntheses.
Yield and Purity:
In solid-phase peptide synthesis, Fmoc- and Boc-based strategies generally offer high per-step coupling efficiencies (>99%), which is crucial for the synthesis of long peptides.[] However, the overall yield and purity can be affected by side reactions during deprotection. For instance, piperidine-mediated Fmoc deprotection can lead to aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser, which can be challenging to separate from the desired product.[2][3]
For this compound, its primary application in solution-phase synthesis means that purification is typically performed after each coupling step. While this can be labor-intensive, it ensures the purity of the intermediates. The overall yield in solution-phase synthesis can be lower due to losses at each purification stage.[]
| Protected Amino Acid | Synthesis Method | Typical Crude Purity | Factors Influencing Purity |
| This compound | Solution-Phase | Variable (purified at each step) | Efficiency of each coupling and purification step. |
| Fmoc-D-Glu(OtBu)-OH | SPPS (Fmoc) | 50-70% (sequence dependent) | Potential for piperidine-induced side reactions.[4] |
| Boc-D-Glu(OBzl)-OH | SPPS (Boc) | 60-80% (sequence dependent) | Potential for acid-catalyzed side reactions during deprotection. |
Side Reactions:
A key advantage of this compound is the stability of the Z and Bzl groups to a wide range of reagents, minimizing side reactions during the assembly of peptide fragments. However, the final deprotection via catalytic hydrogenation can be problematic for peptides containing sulfur-containing amino acids like methionine or cysteine, which can poison the catalyst. Harsher methods like HBr in acetic acid or liquid HF may be required, which can lead to other side reactions.
Fmoc-D-Glu(OtBu)-OH is susceptible to side reactions associated with the basic conditions of Fmoc deprotection. While glutamic acid is less prone to forming a cyclic imide (glutimide) than aspartic acid, the risk is not entirely absent, particularly with prolonged exposure to piperidine.
Boc-D-Glu(OBzl)-OH, used in Boc-SPPS, requires repeated treatment with strong acid (TFA) for Nα-deprotection. This can be detrimental to peptides containing acid-sensitive residues.
Experimental Protocols
To provide a practical comparison, we outline a general workflow for the incorporation of a D-glutamic acid residue using each of the three protecting group strategies in the synthesis of a model tripeptide, Ac-Ala-D-Glu-Phe-NH₂.
Experimental Workflow
Protocol 1: Solid-Phase Synthesis using Fmoc-D-Glu(OtBu)-OH
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using a suitable coupling agent like HBTU/DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-D-Glu(OtBu)-OH using HBTU/DIPEA in DMF.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple Ac-Ala-OH using HBTU/DIPEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Solution-Phase Synthesis using this compound
-
Dipeptide Formation: Couple Z-D-Glu(OBzl)-OH with H-Phe-NH₂ using a coupling agent such as DCC/HOBt in a suitable solvent like dichloromethane (DCM) or DMF.
-
Purification: Purify the resulting dipeptide, Z-D-Glu(OBzl)-Phe-NH₂, by extraction and/or crystallization.
-
Nα-Deprotection: Remove the Z-group by catalytic hydrogenation (H₂ gas, Pd/C catalyst) in a solvent like methanol or ethanol.
-
Tripeptide Formation: Couple Ac-Ala-OH to the deprotected dipeptide using a coupling agent.
-
Purification: Purify the protected tripeptide, Ac-Ala-D-Glu(OBzl)-Phe-NH₂.
-
Side-Chain Deprotection: Remove the benzyl ester from the glutamic acid side chain by catalytic hydrogenation.
-
Final Purification: Purify the final peptide by RP-HPLC.
Applications Beyond Peptide Synthesis
While the primary application of these protected amino acids is in peptide synthesis, this compound and its analogs are also valuable precursors in the synthesis of various biologically active molecules, including enzyme inhibitors. For example, derivatives of glutamic acid are known to inhibit enzymes such as glutamate carboxypeptidase. The choice of protecting group can be critical in the multi-step synthesis of these complex inhibitors.
The Role of D-Glutamic Acid in Biological Signaling
While L-glutamate is the primary excitatory neurotransmitter in the vertebrate nervous system, D-amino acids, including D-glutamate, are increasingly recognized for their biological roles. D-glutamate has been found in various tissues and is involved in physiological processes, although its signaling pathways are not as extensively characterized as those of L-glutamate. The glutamate receptor signaling pathway, which is central to neuronal communication, learning, and memory, is primarily activated by L-glutamate.
Conclusion
The choice between this compound, Fmoc-D-Glu(OtBu)-OH, and Boc-D-Glu(OBzl)-OH is a strategic decision that hinges on the intended synthetic methodology, the complexity of the target peptide, and the presence of other sensitive functional groups.
-
This compound remains a valuable tool, particularly for solution-phase synthesis and the preparation of protected peptide fragments for convergent strategies. Its stability to both acidic and basic deprotection conditions offers significant advantages in orthogonal protection schemes.
-
Fmoc-D-Glu(OtBu)-OH is the preferred choice for modern solid-phase peptide synthesis under mild conditions. Its compatibility with a wide range of acid-labile side-chain protecting groups makes it highly versatile. However, researchers must be mindful of potential base-induced side reactions.
-
Boc-D-Glu(OBzl)-OH represents a robust and well-established option for Boc-based SPPS. While the requirement for strong acid for Nα-deprotection can be a limitation, it is a reliable choice for the synthesis of peptides that are not acid-sensitive.
By carefully considering the comparative data and experimental considerations presented in this guide, researchers can select the most appropriate protected D-glutamic acid derivative to achieve their synthetic goals with optimal efficiency and purity.
References
A Comparative Guide to Orthogonal Protecting Schemes for D-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic use of orthogonal protecting groups is paramount in the multi-step synthesis of complex molecules, particularly in peptide and medicinal chemistry. For a trifunctional amino acid like D-glutamic acid, which possesses an amino group, an α-carboxylic acid, and a γ-carboxylic acid, a robust and selective protection strategy is crucial to avoid side reactions and ensure the desired product formation. This guide provides an objective comparison of three distinct orthogonal protecting schemes for D-glutamic acid, complete with experimental data, detailed protocols, and visual representations to aid in the selection of the most suitable strategy for your research needs.
Overview of Orthogonal Protection
Orthogonal protecting groups are classes of temporary modifications for functional groups that can be removed under specific and mutually exclusive conditions.[1][2] This allows for the selective deprotection of one functional group while others remain protected, enabling precise chemical manipulations at specific sites within a molecule. The primary strategies for D-glutamic acid involve combinations of protecting groups sensitive to acidic conditions, basic conditions, hydrogenolysis, or palladium-catalyzed cleavage.
Comparison of Orthogonal Protecting Schemes
This guide evaluates three prevalent orthogonal protecting schemes for D-glutamic acid:
-
Scheme 1: Fmoc/Boc/Allyl Protection
-
Scheme 2: Boc/Benzyl Protection
-
Scheme 3: Z/tert-Butyl Protection
The performance of each scheme is summarized in the tables below, followed by detailed experimental protocols and a discussion of their respective advantages and disadvantages.
Data Presentation
Table 1: Protecting Group Combinations and Deprotection Conditions
| Scheme | Amino Group (Nα) | α-Carboxyl Group (Cα) | γ-Carboxyl Group (Cγ) | Deprotection Condition (Nα) | Deprotection Condition (Cα) | Deprotection Condition (Cγ) |
| 1 | Fmoc | OtBu | OAll | 20% Piperidine in DMF | 25-50% TFA in DCM | Pd(PPh₃)₄, Phenylsilane in DCM |
| 2 | Boc | Free (for resin attachment) | OBzl | 25-50% TFA in DCM | - | H₂, Pd/C in MeOH/THF |
| 3 | Z (Cbz) | Free (for further coupling) | OtBu | H₂, Pd/C in MeOH | - | 25-50% TFA in DCM |
Table 2: Comparative Performance of Orthogonal Protecting Schemes
| Scheme | Key Features | Typical Yields (Protection) | Typical Yields (Deprotection) | Compatibility | Key Limitations |
| 1 | Fully orthogonal under mild conditions.[2] | 70-90% | >95% | Broad | Potential for incomplete palladium-catalyzed deprotection; catalyst sensitivity.[3][4] |
| 2 | Classic solid-phase peptide synthesis (SPPS) approach. | >90% | >95% | Good | Requires strong acid for Boc removal which can affect other acid-labile groups; hydrogenolysis not compatible with reducible groups. |
| 3 | Utilizes hydrogenolysis for amino group deprotection. | 80-95% | >95% | Good | Hydrogenolysis is not compatible with reducible functional groups (e.g., alkynes, alkenes). Strong acid for OtBu removal. |
Scheme 1: Fmoc/Boc/Allyl Orthogonal Protection
This scheme offers a high degree of orthogonality, with each protecting group being removable under distinct and mild conditions. This makes it particularly suitable for the synthesis of complex peptides and other molecules where multiple selective manipulations are required.
Experimental Workflow
Figure 1: Experimental workflow for the Fmoc/Boc/Allyl orthogonal protection scheme.
Experimental Protocols
1. Synthesis of γ-Allyl Ester of D-Glutamic Acid (D-Glu(OAll)-OH)
-
Procedure: D-Glutamic acid is reacted with allyl alcohol in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene, with azeotropic removal of water.
-
Yield: Approximately 85-95%.
2. Synthesis of Fmoc-D-Glu(OAll)-OH
-
Procedure: D-Glu(OAll)-OH is dissolved in a mixture of dioxane and water. Sodium carbonate is added, followed by the dropwise addition of Fmoc-succinimide (Fmoc-OSu). The reaction is stirred overnight at room temperature. The product is then precipitated by acidification and purified.
-
Yield: Approximately 80-90%.
3. Synthesis of Fmoc-D-Glu(OtBu)-OAll
-
Procedure: To a solution of Fmoc-D-Glu(OAll)-OH in dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added, followed by tert-butanol. The reaction is stirred at room temperature until completion.
-
Yield: Approximately 70-80%.
4. Selective Deprotection
-
Fmoc Removal: The Fmoc group is removed by treatment with 20% piperidine in dimethylformamide (DMF) for 10-30 minutes at room temperature.
-
Allyl Ester (OAll) Removal: The allyl ester is cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a scavenger like phenylsilane (PhSiH₃) in DCM. The reaction is typically carried out under an inert atmosphere.
-
tert-Butyl Ester (OtBu) Removal: The tert-butyl ester is removed by treatment with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 hours at room temperature.
Scheme 2: Boc/Benzyl Orthogonal Protection
This is a classical and widely used strategy, especially in solid-phase peptide synthesis (SPPS). The Boc group is acid-labile, while the benzyl group is removed by hydrogenolysis, providing a good level of orthogonality.
Logical Relationships
Figure 2: Logical flow of Boc/Benzyl protection in solid-phase peptide synthesis.
Experimental Protocols
1. Synthesis of Boc-D-Glu(OBzl)-OH
-
Procedure: D-Glutamic acid is first protected at the γ-carboxyl group by reaction with benzyl alcohol and an acid catalyst. The resulting D-Glu(OBzl)-OH is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide or triethylamine in a solvent mixture such as THF/water.
-
Yield: Typically >90% over two steps.
2. Solid-Phase Peptide Synthesis
-
Attachment to Resin: Boc-D-Glu(OBzl)-OH is attached to a suitable resin (e.g., Merrifield resin) via its free α-carboxyl group using standard coupling reagents like DCC/DMAP.
-
Peptide Elongation: The peptide chain is elongated by repetitive cycles of Boc deprotection and coupling of the next Boc-protected amino acid.
3. Selective Deprotection
-
Boc Removal: The Boc group is removed at each cycle of SPPS using 25-50% TFA in DCM for about 30 minutes.
-
Benzyl Ester (OBzl) Removal: The benzyl ester is cleaved simultaneously with the cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF). Alternatively, for solution-phase synthesis or if the peptide is cleaved from the resin under milder conditions, the benzyl group can be removed by catalytic hydrogenolysis (H₂ gas over a palladium on carbon catalyst) in a solvent like methanol or THF.
Scheme 3: Z/tert-Butyl Orthogonal Protection
This scheme utilizes the benzyloxycarbonyl (Z or Cbz) group for amino protection, which is removable by hydrogenolysis, and a tert-butyl ester for the side-chain carboxyl group, which is acid-labile. This combination is particularly useful in solution-phase synthesis.
Signaling Pathway Analogy
Figure 3: A signaling pathway analogy for the selective deprotection of Z-D-Glu(OtBu)-OH.
Experimental Protocols
1. Synthesis of Z-D-Glu(OtBu)-OH
-
Procedure: D-Glutamic acid is first reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaOH or Na₂CO₃) in an aqueous/organic solvent mixture to yield Z-D-Glu-OH. The γ-carboxyl group is then selectively esterified using isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid) in a solvent like dioxane.
-
Yield: Approximately 80-90% over two steps.
2. Selective Deprotection
-
Z (Cbz) Removal: The Z group is removed by catalytic hydrogenolysis using H₂ gas and a palladium on carbon (Pd/C) catalyst in a solvent such as methanol or ethanol. This method is generally clean and high-yielding.
-
tert-Butyl Ester (OtBu) Removal: The tert-butyl ester is cleaved under acidic conditions, typically with 25-50% TFA in DCM, similar to the deprotection of Boc groups.
Concluding Remarks
The choice of an orthogonal protecting scheme for D-glutamic acid is highly dependent on the overall synthetic strategy, the nature of the target molecule, and the other functional groups present.
-
The Fmoc/Boc/Allyl scheme offers the highest degree of orthogonality and is ideal for complex syntheses requiring multiple, selective deprotections under mild conditions. However, the use of a palladium catalyst requires careful optimization to ensure complete reaction and avoid catalyst poisoning.
-
The Boc/Benzyl scheme is a robust and well-established method, particularly for solid-phase peptide synthesis. Its main drawback is the reliance on strong acid for Boc removal, which may not be suitable for sensitive substrates.
-
The Z/tert-Butyl scheme is a valuable strategy, especially in solution-phase synthesis. The key consideration is the compatibility of the hydrogenolysis step with other functional groups in the molecule.
It is important to note that while enzymatic cleavage is a powerful tool for deprotection in many biochemical applications, its use for the protecting groups discussed here, especially in the context of a D-amino acid, is generally not feasible due to the high stereospecificity of enzymes.
This guide provides a foundational understanding of the available orthogonal protecting schemes for D-glutamic acid. Researchers are encouraged to consult the primary literature for more specific applications and to optimize the reaction conditions for their particular synthetic targets.
References
A Comparative Yield Analysis of Glutamic Acid Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the side chain of glutamic acid is a critical decision in the successful synthesis of peptides. This choice directly impacts the overall yield, purity, and the strategic possibilities for orthogonal deprotection and on-resin modifications. This guide provides an objective comparison of commonly used protecting groups for glutamic acid, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Yields of Glutamic Acid Protecting Groups
The following table summarizes quantitative data for common glutamic acid side-chain protecting groups. It is important to note that the yields reported are sourced from various studies and may not be directly comparable due to differing reaction conditions, peptide sequences, and analytical methods. However, this compilation provides a valuable overview of the expected efficiencies for both protection and deprotection steps.
| Protecting Group | Nα-Protection Strategy | Protection Method/Reagents | Typical Protection Yield (%) | Deprotection Method/Reagents | Typical Deprotection Yield (%) | Key Characteristics & Orthogonality |
| tert-Butyl (OtBu) | Fmoc | Fmoc-Glu-OH + Isobutylene, H₂SO₄ | Not widely reported in situ | Strong Acid (e.g., 95% TFA) | High (often quantitative with final cleavage) | Orthogonal to Fmoc. Stable to piperidine. Cleaved simultaneously with resin cleavage in Fmoc-SPPS. |
| Benzyl (OBzl) | Boc | Boc-Glu-OH + Benzyl bromide, Base | High | Strong Acid (e.g., HF) or Hydrogenolysis | High | Orthogonal to Boc. Stable to TFA (for Boc removal). Cleaved during final HF cleavage in Boc-SPPS. |
| Allyl (OAll) | Fmoc/Boc | Fmoc-Glu-OH or Boc-Glu-OH + Allyl alcohol, DCC/DMAP | ~92%[1] | Pd(PPh₃)₄, Phenylsilane | High (often quantitative) | Orthogonal to both Fmoc and Boc. Stable to piperidine and TFA. Allows for selective deprotection on-resin. |
| 4-Pyridylmethyl (Pym) | Fmoc/Boc | Not specified | Not specified | Hydrogenation | High[2] | Useful for highly acidic peptides; allows for charge state switching for ESI-MS analysis.[2] |
Note: SPPS refers to Solid-Phase Peptide Synthesis. TFA is trifluoroacetic acid. HF is hydrofluoric acid. DCC is N,N'-dicyclohexylcarbodiimide. DMAP is 4-dimethylaminopyridine.
Performance Comparison of Protecting Groups
The choice of a protecting group for the γ-carboxyl group of glutamic acid is dictated by the overall synthetic strategy, particularly the Nα-protection scheme (Fmoc or Boc) and the need for orthogonal deprotection for further side-chain modification.
Tert-Butyl (OtBu) is the most common choice for Fmoc-based solid-phase peptide synthesis (SPPS) . Its key advantage is its stability to the basic conditions (e.g., piperidine) used for Fmoc group removal. The OtBu group is then efficiently cleaved under strong acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. This orthogonality simplifies the synthetic workflow. However, the strong acid cleavage can sometimes lead to side reactions if the peptide sequence is sensitive.
Benzyl (OBzl) is the standard for Boc-based SPPS . It is stable to the milder acidic conditions used for the repetitive removal of the Nα-Boc group. Deprotection is typically achieved with strong acids like hydrofluoric acid (HF) during the final cleavage step. Alternatively, hydrogenolysis can be used for deprotection under milder, neutral conditions, which is advantageous for sensitive peptides.
Allyl (OAll) offers a higher level of orthogonality and is compatible with both Fmoc and Boc strategies. The allyl ester is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc removal.[3] Deprotection is achieved under very specific and mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like phenylsilane. This allows for the selective deprotection of the glutamic acid side chain while the peptide is still attached to the resin, enabling on-resin modifications such as cyclization or branching.[4]
4-Pyridylmethyl (Pym) is a more specialized protecting group. Its primary advantage lies in the synthesis of highly acidic peptides. The basic nitrogen in the pyridine ring can be protonated, "flipping" the charge state of the peptide from negative to positive, which can aid in purification and characterization by positive ion mode ESI-MS. The Pym group is readily removed in high yield by hydrogenation.
Experimental Protocols
Protection of Glutamic Acid Side Chain
1. Synthesis of 1-allyl 5-(tert-butyl) (2S,4S)-4-((tert-butoxycarbonyl)amino)-2-(8-phenyloctyl) pentanedioate:
This protocol describes the synthesis of a complex, orthogonally protected glutamic acid derivative. A globally protected glutamic acid derivative was synthesized from commercially available acid by Mitsunobu esterification using allyl alcohol, yielding the product as a clear viscous oil in 92% yield. The subsequent alkylation step to introduce the 8-phenyloctyl group proceeded in 71% yield.
Deprotection of Glutamic Acid Side Chain
1. Deprotection of tert-Butyl (OtBu) Ester:
-
Reagents: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS).
-
Procedure: The peptide-resin is treated with the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. The resin is then filtered, and the peptide is precipitated from the filtrate using cold diethyl ether.
2. Deprotection of Benzyl (OBzl) Ester (Strong Acid):
-
Reagents: Anhydrous Hydrofluoric acid (HF), scavenger (e.g., anisole).
-
Procedure: The peptide-resin is treated with liquid HF at 0°C for 1 hour in the presence of a scavenger. The HF is then removed in vacuo, and the peptide is precipitated and washed with cold diethyl ether. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
3. Deprotection of Allyl (OAll) Ester:
-
Reagents: Pd(PPh₃)₄ (0.5 equivalents), Phenylsilane (20 equivalents), Dichloromethane (DCM).
-
Procedure: The peptide-resin is suspended in DCM, and the solution of Pd(PPh₃)₄ and phenylsilane is added. The reaction is gently agitated under an inert atmosphere (e.g., Argon) for 30 minutes. This procedure is typically repeated three times. Excess palladium can be scavenged by treating the resin with a solution of 0.5% sodium diethyl dithiocarbamate in DMF.
4. Deprotection of 4-Pyridylmethyl (Pym) Ester:
-
Reagents: H₂, Pd/C catalyst.
-
Procedure: The peptide is dissolved in a suitable solvent (e.g., methanol, acetic acid), and a catalytic amount of Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus) until the reaction is complete. The catalyst is removed by filtration.
Mandatory Visualization
Caption: Workflow for Fmoc-SPPS using Glu(OtBu).
Caption: Workflow for Boc-SPPS using Glu(OBzl).
Caption: Workflow for on-resin modification using Glu(OAll).
References
- 1. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
A Head-to-Head Battle of Protecting Groups: Benzyl Ester vs. Tert-Butyl Ester
In the realm of synthetic organic chemistry, particularly in the intricate assembly of complex molecules like pharmaceuticals and natural products, the judicious use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent unwanted side reactions and allow for the selective transformation of other parts of a molecule. Among the most common choices for the protection of carboxylic acids are benzyl (Bn) and tert-butyl (tBu) esters. This guide provides a comprehensive comparison of their stability, supported by experimental data, to aid researchers in selecting the optimal protecting group for their synthetic strategy.
Orthogonal Stability: A Tale of Two Deprotection Pathways
The primary advantage of using benzyl and tert-butyl esters in concert lies in their orthogonal stability . This means that one can be selectively removed under conditions that leave the other intact, a crucial feature for multi-step syntheses. In essence, tert-butyl esters are highly susceptible to acidic conditions, while benzyl esters are readily cleaved by catalytic hydrogenolysis.
Table 1: General Stability Profile of Benzyl vs. Tert-Butyl Esters
| Condition | Benzyl Ester Stability | Tert-Butyl Ester Stability | Orthogonal Relationship |
| Acidic (e.g., TFA, HCl) | Generally stable to mild acids, but cleaved by strong acids. | Highly Labile | Yes, tBu can be removed in the presence of Bn. |
| Basic (e.g., LiOH, NaOH) | Labile (saponification) | Stable to mild bases, labile to strong bases (slower than Bn) | Yes, Bn can be removed in the presence of tBu. |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Highly Labile | Stable | Yes, Bn can be removed in the presence of tBu. |
Quantitative Stability Comparison
While the qualitative differences are clear, quantitative data provides a more nuanced understanding of the stability of these protecting groups under various conditions.
Table 2: Stability under Acidic Conditions
| Reagent/Condition | Benzyl Ester | Tert-Butyl Ester | Remarks |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ (1:1) | Benzyl ester is relatively stable, though slow cleavage can occur over extended periods or at elevated temperatures. The 4-chlorobenzyl ester is reported to be twice as stable as the benzyl ester under these conditions.[1] | Rapid and quantitative cleavage, typically complete within 1-2 hours at room temperature.[2] | This highlights the excellent orthogonality for selective tBu deprotection. |
| HBr in Acetic Acid (33%) | Cleavage occurs readily at room temperature. | Rapid cleavage. | Not an orthogonal system; both groups are labile. |
Table 3: Stability under Basic Conditions
| Reagent/Condition | Benzyl Benzoate (Half-life, min) | Tert-Butyl Benzoate | Remarks |
| Lithium Hydroxide (LiOH) in THF/H₂O at 37°C | 16[3] | Significantly more stable than benzyl benzoate. | Demonstrates the utility of tBu esters when basic conditions are required elsewhere in the molecule. |
Table 4: Stability under Hydrogenolysis Conditions
| Reagent/Condition | Benzyl Ester | Tert-Butyl Ester | Remarks |
| H₂ (1 atm), 10% Pd/C in Ethanol or Ethyl Acetate | Complete cleavage is typically achieved in a few hours at room temperature.[4] | Stable. No reaction observed.[5] | The classic example of orthogonal deprotection where the Bn group is selectively removed. |
Deprotection Mechanisms
The distinct deprotection pathways for benzyl and tert-butyl esters are fundamental to their orthogonal nature.
Acid-Catalyzed Cleavage of Tert-Butyl Ester
The deprotection of a tert-butyl ester in the presence of a strong acid like trifluoroacetic acid (TFA) proceeds through a unimolecular mechanism (AAL1). The key step is the formation of a stable tert-butyl carbocation.
Caption: Acid-catalyzed cleavage of a tert-butyl ester.
Hydrogenolysis of Benzyl Ester
The cleavage of a benzyl ester occurs via catalytic hydrogenolysis. The reaction takes place on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. This process involves the reductive cleavage of the carbon-oxygen bond of the benzyl group.
Caption: Hydrogenolysis of a benzyl ester on a palladium catalyst.
Experimental Protocols
Deprotection of a Tert-Butyl Ester with Trifluoroacetic Acid
Objective: To selectively cleave a tert-butyl ester in the presence of a benzyl ester.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the tert-butyl ester substrate in anhydrous dichloromethane (e.g., 0.1 M solution) in a round-bottom flask.
-
To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The crude carboxylic acid can be further purified by recrystallization or chromatography if necessary.
Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
Objective: To selectively cleave a benzyl ester in the presence of a tert-butyl ester.
Materials:
-
Benzyl ester substrate
-
Ethanol or Ethyl Acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
Procedure:
-
Dissolve the benzyl ester substrate in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate).
-
Securely attach a hydrogen-filled balloon to the flask or place the vessel in a hydrogenation apparatus.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the Pd/C catalyst by filtration through a pad of Celite® or a suitable filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid, which can be purified further if needed.
Experimental Workflow for a Comparative Stability Study
The following diagram outlines a general workflow for comparing the stability of benzyl and tert-butyl esters under specific reaction conditions.
Caption: A logical workflow for comparing ester stability.
Conclusion
The choice between a benzyl and a tert-butyl ester protecting group is dictated by the specific requirements of a synthetic route. The tert-butyl ester offers excellent stability towards basic and nucleophilic conditions, making it ideal when such reactions are planned. Its facile removal under mild acidic conditions provides a clean and efficient deprotection step. Conversely, the benzyl ester is the protecting group of choice when stability towards acidic reagents is required, with the option for a very mild and selective deprotection via catalytic hydrogenolysis. Their orthogonal nature makes the combination of benzyl and tert-butyl esters a powerful strategy in the synthesis of complex molecules, allowing for the selective unmasking of carboxylic acid functionalities at different stages of a synthetic sequence. This guide provides the foundational knowledge and experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The p-(methylsulfinyl) benzyl group: A trifluoroacetic acid (TFA)-stable carboxyl-protecting group readily convertible to a TFA-labile group | Chemsrc ID:313396 [chemsrc.com]
- 5. Benzyl Esters [organic-chemistry.org]
A Researcher's Guide to Selecting Z-D-Glu-OBzl versus Z-D-Glu-OAll for Peptide Synthesis and Drug Development
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a critical determinant of success in peptide synthesis and the development of novel therapeutics. This guide provides a comprehensive comparison of two commonly used protected derivatives of D-glutamic acid: Z-D-Glu-OBzl and Z-D-Glu-OAll. The choice between the benzyl (Bzl) and allyl (All) side-chain protecting groups hinges on the specific synthetic strategy, particularly the need for orthogonal deprotection and on-resin modifications.
This comparison will delve into the chemical properties, primary applications, and detailed experimental protocols for the deprotection of each reagent. A key focus will be on the strategic advantage of the allyl protecting group for applications requiring selective side-chain manipulation, such as the synthesis of cyclic peptides.
At a Glance: Key Differences and Applications
The fundamental distinction between this compound and Z-D-Glu-OAll lies in the method of deprotection for the side-chain carboxyl group. This compound, with its benzyl ester, is typically employed in traditional Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS), where the benzyl group is cleaved under strong acidic conditions or via catalytic hydrogenolysis. In contrast, the allyl ester of Z-D-Glu-OAll offers the significant advantage of orthogonal deprotection. It can be selectively removed under very mild conditions using a palladium catalyst, leaving other acid- or base-labile protecting groups intact. This makes Z-D-Glu-OAll, and more commonly its Fmoc-protected counterpart Fmoc-D-Glu-OAll, the superior choice for complex peptide synthesis involving on-resin cyclization or side-chain modifications.
Comparative Data
While direct quantitative comparisons of yield and purity can be sequence-dependent, the following table summarizes the key characteristics and strategic considerations for each protecting group.
| Feature | This compound | Z-D-Glu-OAll |
| Chemical Structure | D-Glutamic acid with a benzyloxycarbonyl (Z) protected α-amine and a benzyl (Bzl) protected γ-carboxyl group. | D-Glutamic acid with a benzyloxycarbonyl (Z) protected α-amine and an allyl (All) protected γ-carboxyl group. |
| Primary Synthetic Strategy | Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) for orthogonal side-chain manipulation. |
| Side-Chain Deprotection | Strong acid (e.g., HF) or catalytic hydrogenolysis. | Palladium(0)-catalyzed reaction under mild, neutral conditions. |
| Orthogonality | Limited. Deprotection conditions can affect other protecting groups and the peptide-resin linkage. | High. Allows for selective deprotection of the glutamic acid side chain without affecting Fmoc, Boc, or tBu groups. |
| Key Applications | Linear peptide synthesis. | Synthesis of cyclic peptides (lactam bridges), branched peptides, and other modified peptides requiring selective side-chain functionalization. |
| Potential Side Reactions | Acid-catalyzed side reactions during deprotection.[1] | Potential for palladium contamination of the final peptide, requiring thorough washing and scavenging steps.[2] |
Experimental Protocols
Deprotection of the Benzyl (Bzl) Group via Catalytic Transfer Hydrogenolysis
This method offers a milder alternative to strong acids for benzyl group removal.
Materials:
-
Peptide-resin with Z-D-Glu(OBzl) residue
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the peptide-resin in a suitable solvent within a round-bottom flask.
-
Add approximately 200 mg of 10% Pd/C catalyst to the flask.
-
Prepare a solution of 4.4% formic acid in methanol.
-
Add the formic acid/methanol solution to the reaction flask containing the resin and catalyst.[3]
-
Stir the reaction mixture continuously under an inert atmosphere at room temperature.[3]
-
Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 5-10 minutes.[3]
-
Upon completion, filter the catalyst from the reaction mixture.
-
Wash the resin with methanol and water to remove residual reagents.
-
Proceed with the next step in the synthesis or final cleavage from the resin.
Deprotection of the Allyl (All) Group via Palladium(0) Catalysis
This protocol details the on-resin deprotection of the allyl ester, a key step in the synthesis of cyclic peptides.
Materials:
-
Peptide-resin with Z-D-Glu(OAll) or Fmoc-D-Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon)
Procedure:
-
Swell the peptide-resin in anhydrous DCM in a reaction vessel under an argon atmosphere.
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.25 to 3 equivalents relative to the resin loading) and phenylsilane (15 to 24 equivalents) in anhydrous DCM.
-
Add the palladium catalyst solution to the reaction vessel containing the resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction can be repeated to ensure complete deprotection.
-
Monitor the deprotection by taking a small resin sample for cleavage and HPLC-MS analysis.
-
After complete deprotection, thoroughly wash the resin with DCM, followed by a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium, and finally with DMF and DCM.
Visualizing the Chemistry: Workflows and Pathways
To better illustrate the practical applications of these reagents, the following diagrams, generated using Graphviz, depict the deprotection reactions and a synthetic workflow.
References
A Comparative Guide to the Validation of Peptides with N-Terminal and Side-Chain Modifications: Edman Degradation vs. Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
The precise validation of synthetic peptide sequences is a cornerstone of drug discovery and proteomics research. While standard peptides are routinely sequenced, those incorporating protecting groups and non-standard amino acids, such as Z-D-Glu-OBzl , present unique analytical challenges. This guide provides a comprehensive comparison of two primary validation techniques—traditional Edman degradation and modern mass spectrometry—for a peptide featuring an N-terminal protecting group (Z), a D-amino acid (D-Glu), and a side-chain ester (OBzl).
The Challenge: Validating this compound
The peptide , this compound, contains three key modifications that complicate standard sequencing protocols:
-
N-terminal Z-group (Carboxybenzyl): This group blocks the N-terminal α-amino group, rendering the peptide incompatible with direct Edman degradation, which requires a free amine for its initial coupling reaction.[1][2][3][4]
-
D-Glutamic Acid (D-Glu): The presence of a D-enantiomer requires an analytical method capable of confirming its stereochemistry.
-
Benzyl Ester Side Chain (OBzl): The glutamic acid side chain is protected as a benzyl ester, which must be accounted for in the final mass and structure determination.
This guide will dissect the workflows, data outputs, and relative merits of Edman degradation and mass spectrometry for the validation of this protected peptide.
Method 1: Edman Degradation with N-Terminal Deprotection
Edman degradation is a well-established method for sequencing peptides by sequentially removing and identifying amino acids from the N-terminus.[3] For a blocked peptide like this compound, a preliminary deprotection step is mandatory.
Experimental Protocols
1. N-Terminal Deprotection (Catalytic Hydrogenation)
This protocol describes the removal of the N-terminal Z-group to expose the free amine required for Edman sequencing.
-
Materials: this compound peptide, Methanol (MeOH), 10% Palladium on carbon (Pd/C) catalyst, Hydrogen source (e.g., H₂ balloon), Celite.
-
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Add 10% Palladium on carbon to the solution (typically 10-20% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by an appropriate method (e.g., Thin-Layer Chromatography or Mass Spectrometry) until the starting material is fully consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide (H-D-Glu-OBzl).
-
2. Automated Edman Degradation
Following deprotection, the resulting peptide (H-D-Glu-OBzl) can be sequenced.
-
Materials: Deprotected peptide, Phenyl isothiocyanate (PITC), Trifluoroacetic acid (TFA), Heptane, Ethyl acetate, Acetonitrile.
-
Instrumentation: Automated Protein Sequencer.
-
Procedure:
-
Sample Preparation: Dissolve the deprotected peptide in an appropriate solvent and apply it to the sequencer's sample cartridge.
-
Coupling: The free N-terminal amino group of the D-Glu residue is reacted with PITC under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: The PTC-derivatized amino acid is selectively cleaved from the peptide chain using anhydrous TFA, forming an anilinothiazolinone (ATZ) derivative.
-
Extraction: The ATZ-amino acid is extracted with an organic solvent (e.g., ethyl acetate).
-
Conversion: The extracted ATZ-amino acid is treated with aqueous acid to convert it into the more stable phenylthiohydantoin (PTH) derivative (PTH-D-Glu-OBzl).
-
Identification: The PTH-amino acid is identified by reverse-phase HPLC by comparing its retention time to that of known PTH-amino acid standards.
-
Chiral Analysis (Optional): To confirm the D-configuration, the collected PTH-D-Glu-OBzl can be analyzed using chiral chromatography to separate it from its L-enantiomer.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Mass spectrometry is a powerful alternative that can analyze the protected peptide directly without the need for deprotection. De novo sequencing, which determines the peptide sequence directly from fragmentation data without relying on a database, is particularly useful for novel or modified peptides.
Experimental Protocol
1. LC-MS/MS Analysis with Collision-Induced Dissociation (CID)
-
Materials: this compound peptide, HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Nano-LC system.
-
Procedure:
-
Sample Preparation: Dissolve the intact this compound peptide in an appropriate solvent for injection.
-
Chromatographic Separation: Inject the sample into the nano-LC system. The peptide is separated from impurities on a reverse-phase column using a solvent gradient.
-
Mass Spectrometry (MS1 Scan): As the peptide elutes from the column, it is ionized (typically by electrospray ionization, ESI) and the mass spectrometer measures its mass-to-charge ratio (m/z). This initial scan confirms the molecular weight of the intact protected peptide.
-
Tandem Mass Spectrometry (MS/MS Scan): The instrument isolates the ion corresponding to the peptide of interest and subjects it to collision-induced dissociation (CID). This fragmentation breaks the peptide backbone at amide bonds.
-
Fragment Ion Analysis: The masses of the resulting fragment ions (primarily b- and y-ions) are measured. The mass differences between consecutive ions in a series correspond to the mass of a specific amino acid residue.
-
De Novo Sequencing: The fragmentation spectrum is interpreted to deduce the amino acid sequence. The mass of the N-terminal residue will include the mass of the Z-group, and the mass of the glutamic acid residue will include the mass of the OBzl group.
-
Data Presentation: A Head-to-Head Comparison
The choice between Edman degradation and mass spectrometry depends on the specific experimental goals, available equipment, and the level of detail required.
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| N-Terminal Deprotection | Required (Z-group must be removed) | Not Required |
| Sample Requirement | 10-100 picomoles | 1-10 picomoles |
| Analysis Time | Several hours (including deprotection) | ~1-2 hours |
| Sequence Information | Provides sequential N-terminal sequence | Provides full sequence and fragmentation data |
| Modification Analysis | Indirectly (via altered retention time) | Directly measures mass of modified residues |
| Stereochemistry (D/L) | Can be determined with additional chiral HPLC | Cannot directly determine D/L configuration |
| Throughput | Low; one sample at a time | High; suitable for complex mixtures |
| Primary Output | HPLC chromatogram of PTH-amino acids | MS1 (intact mass) and MS/MS (fragment) spectra |
| Key Limitation | Blocked N-terminus prevents analysis | Isomeric amino acids (e.g., Leu/Ile) can be difficult to distinguish |
Mandatory Visualizations
Experimental Workflow Comparison
Caption: Comparative workflow for validation of this compound.
Logical Comparison of Sequencing Techniques
Caption: Logical comparison of Edman vs. MS for modified peptides.
Conclusion and Recommendations
Both Edman degradation and mass spectrometry offer viable pathways for the validation of the this compound peptide, but they provide different types of information and require distinct workflows.
-
Edman Degradation is the method of choice if the primary goal is to unambiguously confirm the D/L stereochemistry of the glutamic acid residue. However, this comes at the cost of an additional, mandatory deprotection step, which increases sample handling and analysis time.
-
Mass Spectrometry (LC-MS/MS) is superior for its speed, sensitivity, and ability to analyze the protected peptide directly . It provides robust confirmation of the overall peptide mass, including all modifications, and can deduce the sequence through fragmentation. It is the more efficient method for high-throughput screening and initial validation.
For comprehensive validation of a novel peptide like this compound, a dual approach is recommended: use LC-MS/MS for initial, rapid confirmation of the correct mass and sequence, followed by the Edman degradation workflow if absolute confirmation of the D-amino acid configuration is required for regulatory or functional purposes.
References
- 1. Sequencing of peptides and proteins with blocked N-terminal amino acids: N-acetylserine or N-acetylthreonine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
Navigating Glutamic Acid Protection in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-D-Glu-OBzl
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the scale-up of peptide synthesis, directly impacting process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using Z-D-Glu-OBzl for the incorporation of D-glutamic acid in large-scale peptide synthesis, comparing it with common alternatives.
The choice of a protecting group for the α-amino group of D-glutamic acid and its side-chain carboxyl group dictates the overall synthetic strategy. Historically, the benzyloxycarbonyl (Z) group, often used in conjunction with a benzyl (Bzl) ester for side-chain protection (Z/Bzl strategy), was a mainstay in peptide chemistry, particularly in solution-phase synthesis. While still relevant, it has been largely superseded in solid-phase peptide synthesis (SPPS) by the Boc/Bzl and, more predominantly, the Fmoc/tBu strategies. This analysis will focus on comparing the use of this compound within a Z/Bzl or analogous Boc/Bzl framework against the widely adopted Fmoc-D-Glu(OtBu)-OH in an Fmoc/tBu strategy for large-scale applications.
Executive Summary: Key Comparison Metrics
While direct, publicly available, large-scale, head-to-head experimental data for this compound is scarce, a comparative analysis can be constructed based on the well-established principles of each protecting group strategy. The following tables summarize the key quantitative and qualitative parameters for a hypothetical large-scale synthesis of a peptide containing a D-glutamic acid residue.
| Parameter | This compound (in Z/Bzl or Boc/Bzl Strategy) | Fmoc-D-Glu(OtBu)-OH (in Fmoc/tBu Strategy) |
| Raw Material Cost | Generally lower to moderate | Generally higher |
| Deprotection Conditions | Strong acid (e.g., HBr/AcOH, HF) | Mild base (e.g., Piperidine) |
| Cycle Time per Residue | Potentially longer due to harsher deprotection and neutralization steps | Generally shorter and more efficient |
| Typical Yields | Can be high, but risk of peptide degradation with strong acid | Generally high, with less risk of acid-mediated side reactions |
| Final Purity | May require more extensive purification due to potential side reactions | Often higher crude purity, simplifying purification |
| Safety & Environmental Impact | Use of highly corrosive and hazardous reagents (HF) | Use of less hazardous reagents, though piperidine is a regulated substance |
| Scalability | Well-established for solution-phase; less common for large-scale SPPS | The current industry standard for large-scale SPPS |
Cost-Benefit Analysis
The primary advantage of a Z-based strategy lies in the lower initial cost of the protecting group and its historical application in solution-phase synthesis, which can be advantageous for very large-scale campaigns of shorter peptides. However, the economic benefits of the raw materials are often outweighed by the significant drawbacks associated with the harsh deprotection conditions required.
The use of strong acids like HF for the final cleavage and deprotection in a Boc/Bzl strategy necessitates specialized, corrosion-resistant equipment, increasing capital expenditure. Furthermore, the harsh conditions can lead to side reactions and degradation of the target peptide, potentially lowering the overall yield and increasing the complexity and cost of downstream purification.
In contrast, the Fmoc/tBu strategy, while having a higher upfront cost for the protected amino acid derivatives, offers significant advantages in terms of process efficiency, safety, and final product quality. The milder, orthogonal deprotection conditions lead to cleaner crude products, simplifying purification and often resulting in a higher overall yield of the desired peptide. This makes the Fmoc/tBu strategy generally more cost-effective for the large-scale synthesis of complex peptides.
Data Presentation: Comparative Tables
Table 1: Raw Material Cost Comparison
| Derivative | Typical Price Range (per 100g) | Notes |
| This compound | $200 - $500 | Price can vary significantly based on supplier and purity. |
| Boc-D-Glu(OBzl)-OH | $250 - $600 | A common alternative in Boc-based SPPS. |
| Fmoc-D-Glu(OtBu)-OH | $400 - $800+ | Higher cost reflects the more complex synthesis of the Fmoc protecting group. |
Note: Prices are estimates and can fluctuate based on market conditions and purchase volume.
Table 2: Process Parameter Comparison (Hypothetical Large-Scale SPPS)
| Parameter | Z/Bzl or Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Deprotection Reagent | 25-50% TFA in DCM (for Boc) or HBr/AcOH (for Z) | 20% Piperidine in DMF |
| Side-Chain Deprotection & Cleavage | Anhydrous HF | 95% TFA with scavengers |
| Estimated Cycle Time / Residue | 2 - 4 hours | 1 - 2 hours |
| Estimated Overall Yield | 60-80% (highly sequence-dependent) | 70-90% (generally higher) |
| Crude Purity | 50-70% | 60-85% |
| Safety Concerns | Highly corrosive and toxic HF | Piperidine toxicity and handling |
| Waste Stream | Acidic waste, halogenated solvents | Basic waste, DMF (a solvent of high concern) |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following are generalized protocols for a single coupling cycle. The specific conditions and reagents may need to be optimized for a particular peptide sequence and scale.
1. Boc/Bzl Strategy (relevant to this compound incorporation)
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in Dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the N-terminal amine with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and then with Dimethylformamide (DMF).
-
Coupling:
-
Pre-activate the incoming Boc-protected amino acid (e.g., Boc-D-Glu(OBzl)-OH) with a coupling reagent such as HBTU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.
-
Final Cleavage: After completion of the synthesis, treat the resin with anhydrous Hydrogen Fluoride (HF) to cleave the peptide from the resin and remove the benzyl side-chain protecting groups.
2. Fmoc/tBu Strategy
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine.
-
Coupling:
-
Pre-activate the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH) with a coupling reagent such as HBTU in the presence of DIEA in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling cycle for the subsequent amino acids.
-
Final Cleavage: After completion of the synthesis, treat the resin with a cleavage cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tert-butyl side-chain protecting groups.
Mandatory Visualization
Caption: Logical workflow for selecting a D-glutamic acid protecting group strategy.
Conclusion
The cost-benefit analysis of using this compound in large-scale peptide synthesis reveals a nuanced picture. While the initial raw material cost may be attractive, the associated harsh deprotection conditions, potential for side reactions, and safety concerns often negate this advantage, especially in the context of modern, large-scale SPPS. The Boc/Bzl strategy offers a more refined approach within the acid-labile framework but still carries the significant burden of requiring HF for final cleavage.
For the majority of large-scale peptide synthesis applications, particularly for complex and sensitive peptides, the Fmoc/tBu strategy, utilizing derivatives like Fmoc-D-Glu(OtBu)-OH, presents a more robust, efficient, and ultimately cost-effective solution. The higher initial investment in raw materials is frequently justified by higher yields, cleaner crude products, simplified purification, and a safer, more environmentally friendly process. The choice of protecting group strategy is a critical process development decision that should be made after careful consideration of the specific peptide sequence, the scale of production, and the available manufacturing infrastructure.
Safety Operating Guide
Prudent Disposal of Z-D-Glu-OBzl: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the proper disposal of Z-D-Glu-OBzl (N-Carbobenzyloxy-D-glutamic acid γ-benzyl ester), a key building block in peptide synthesis.[1] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. Understanding these characteristics is vital for safe handling and disposal.
| Property | Data |
| CAS Number | 59486-73-6 |
| Molecular Formula | C₂₀H₂₁NO₆ |
| Molecular Weight | 371.4 g/mol [1] |
| Appearance | White solid[1] |
| Purity | ≥ 99% (HPLC)[1] |
| Storage Conditions | 0 - 8 °C[1] |
Standard Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound. This protocol is based on general best practices for the disposal of non-hazardous solid chemical waste. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to comply with all federal, state, and local environmental regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and other protective clothing as necessary to prevent skin contact.
Step 2: Waste Segregation and Collection
-
Waste Identification: Unused this compound should be treated as chemical waste. All contaminated materials, such as empty containers, weighing paper, pipette tips, and gloves, must also be segregated as chemical waste.
-
Waste Collection: Collect all waste this compound and contaminated materials in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with institutional and local regulations.
Step 3: Disposal Method
-
Licensed Waste Disposal Service: The primary and recommended method of disposal is to entrust it to a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sewer systems.
-
Container Disposal: Empty containers should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous waste. After triple rinsing, the container can be disposed of or recycled in accordance with local regulations. All labels on the container must be removed or fully defaced before disposal.
Step 4: Spill or Accidental Release
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Ensure Personal Protection: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Containment: Prevent the material from spreading further.
-
Cleanup: For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific and detailed disposal instructions. All waste disposal activities must be conducted in strict accordance with institutional policies and all applicable federal, state, and local regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Glu-OBzl
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-D-Glu-OBzl (N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester), a key reagent in peptide synthesis. By adhering to these procedures, you can minimize risks and maintain a secure research environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to follow standard laboratory safety protocols to mitigate any potential risks.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE to ensure your safety.
| Protection Type | Required PPE | Purpose |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from airborne powder and accidental splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask may be used to minimize inhalation of the powder. | Prevents inhalation of the fine powder. |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure the work area, typically a laboratory bench or a fume hood, is clean and uncluttered.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
2. Handling the Compound:
-
When weighing and transferring this compound, which is a white to off-white solid, perform these actions in a well-ventilated area to minimize the potential for inhaling any airborne powder.[3]
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust clouds.
-
Keep the container tightly closed when not in use to prevent contamination and spillage.
3. In Case of a Spill:
-
For a small spill, gently sweep up the solid material, avoiding the generation of dust.
-
Place the collected material into a sealed container for proper disposal.
-
Clean the spill area with a damp cloth.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
1. Unused Material:
-
If the unused this compound is not contaminated, it can be stored for future use. Ensure the container is properly labeled and stored in a cool, dry place.
-
For disposal, treat it as non-hazardous chemical waste. Place it in a designated, labeled container for solid chemical waste.
2. Contaminated Material:
-
Any materials, such as gloves, weighing paper, or paper towels, that come into contact with this compound should be disposed of in the solid chemical waste container.
3. Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., ethanol or acetone) three times.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
